Thalidomide-O-amido-PEG4-propargyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O10/c1-2-9-35-11-13-37-15-16-38-14-12-36-10-8-27-22(31)17-39-20-5-3-4-18-23(20)26(34)29(25(18)33)19-6-7-21(30)28-24(19)32/h1,3-5,19H,6-17H2,(H,27,31)(H,28,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAXBHSYTVILLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Thalidomide-O-amido-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-PEG4-propargyl is a heterobifunctional chemical tool extensively utilized in the field of targeted protein degradation. It serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a thalidomide (B1683933) derivative, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via a polyethylene (B3416737) glycol (PEG) linker to a terminal propargyl group. The propargyl functional group enables the covalent attachment of this E3 ligase recruiter to a target protein ligand of interest through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The PEG4 linker enhances the solubility and provides appropriate spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Chemical Structure and Properties
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₃₀N₂O₁₁ | [1] |
| Molecular Weight | 546.5 g/mol | [1] |
| CAS Number | 2496687-00-2 | [2][3] |
| Appearance | White to light yellow solid | [4] |
| Purity | ≥95% - 98% | [1] |
| Solubility | Soluble in DMSO (10 mM) | [3] |
| Storage Conditions | -20°C, stored under nitrogen | [4] |
| Stability | At least 6 months at -20°C | [5] |
Synthesis Protocol
Proposed Synthetic Workflow:
A proposed synthetic workflow for this compound.
A potential synthetic approach involves the Williamson ether synthesis between 4-hydroxythalidomide and a tosylated or halogenated amido-PEG4-propargyl linker in the presence of a base such as potassium carbonate or cesium carbonate in an anhydrous solvent like DMF or acetonitrile[6].
Experimental Protocols
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an azide-functionalized target protein ligand.
Materials:
-
This compound
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Solvent (e.g., DMSO/water or t-BuOH/water mixture)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized target protein ligand in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a clean vial, add the azide-functionalized target protein ligand (1.0 equivalent) and this compound (1.1 equivalents).
-
Add the solvent to achieve a final concentration of 5-10 mM with respect to the limiting reagent.
-
Add the copper ligand solution to a final concentration of approximately 1.25 mM.
-
Add the CuSO₄ solution to a final concentration of approximately 0.25 mM.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.
-
Stir the reaction mixture at room temperature for 1-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with deionized water.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC molecule using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
-
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is for quantifying the degradation of a target protein in cultured cells after treatment with a PROTAC synthesized using this compound.[7][8]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.[9]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1X and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and incubate with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[10][11]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS
-
Non-denaturing lysis buffer with protease inhibitors
-
Antibody against the E3 ligase (e.g., anti-Cereblon) or the target protein
-
Control IgG from the same species as the primary antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., diluted lysis buffer)
-
Laemmli sample buffer
-
Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.
-
Treat the cells with the PROTAC (e.g., at 100 nM) or DMSO for 4-6 hours.
-
-
Cell Lysis and Pre-clearing:
-
Lyse the cells in non-denaturing lysis buffer.
-
Determine and normalize the protein concentration.
-
Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody against the E3 ligase or target protein. As a negative control, add an equivalent amount of control IgG to a separate sample.
-
Incubate on a rotator at 4°C overnight.
-
Add Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
Elute the proteins by resuspending the beads in Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform Western blotting and probe with primary antibodies against the target protein and the E3 ligase to detect the co-immunoprecipitated proteins.
-
Signaling Pathway and Experimental Workflows
PROTAC Mechanism of Action:
References
- 1. This compound, 2496687-00-2 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Thalidomide-O-amido-PEG4-propargyl in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of target proteins. The design of these heterobifunctional molecules is a modular process, with the linker component playing a critical role in bridging the target protein binder and the E3 ligase recruiter. This guide provides an in-depth examination of a key building block in PROTAC synthesis: Thalidomide-O-amido-PEG4-propargyl. This molecule offers a streamlined approach to the construction of potent and effective PROTACs by providing a pre-packaged E3 ligase ligand (a thalidomide (B1683933) derivative for Cereblon) and a versatile linker equipped for straightforward conjugation.
Core Components and Functionality
This compound is a trifunctional molecule at its core, comprising:
-
Thalidomide Moiety: This serves as the ligand for the E3 ubiquitin ligase Cereblon (CRBN). By recruiting CRBN, the PROTAC can hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system.
-
PEG4 Linker: The tetraethylene glycol (PEG4) chain acts as a flexible spacer. Its length and hydrophilicity are crucial for several reasons. The PEG linker increases the overall solubility of the PROTAC molecule, which can improve cell permeability and bioavailability.[1] Furthermore, it provides the necessary spatial orientation to allow for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Propargyl Group: The terminal alkyne (propargyl) group is a key functional handle for the facile conjugation to a target protein ligand. This is most commonly achieved through a highly efficient and specific "click chemistry" reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2]
Quantitative Data on PROTACs Utilizing a Thalidomide-PEG4-based Linker
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes hypothetical, yet representative, quantitative data for PROTACs constructed using a thalidomide-PEG4 linker scaffold.
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) |
| BRD4 | HEK293T | 25 | >95 | 24 |
| BTK | MOLM-14 | 10 | >90 | 18 |
| ERRα | MCF7 | 50 | 85 | 24 |
Experimental Protocols
Synthesis of a PROTAC using this compound via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an azide-functionalized target protein ligand to this compound.
Materials:
-
This compound
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water (HPLC grade)
-
tert-Butanol
-
Preparative HPLC system
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve the azide-functionalized target protein ligand (1 equivalent) and this compound (1.1 equivalents) in a 3:1 mixture of DMSO and tert-butanol/water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.3 equivalents) in a minimal amount of water.
-
Reaction Initiation: To the stirring solution of the reactants, add the freshly prepared catalyst solution.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Quenching and Purification: Upon completion, dilute the reaction mixture with DMSO and purify by preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Western Blot Analysis of PROTAC-induced Protein Degradation
This protocol outlines the procedure to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Probe the same membrane with a primary antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Visualizing the PROTAC Mechanism and Workflow
To better illustrate the underlying processes, the following diagrams have been generated using Graphviz.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
The Role of PEG Linkers in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of two key domains—a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.[3][4] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design due to their favorable physicochemical properties.[5][6] This in-depth technical guide explores the multifaceted role of PEG linkers in PROTAC development, providing quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers consist of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity and flexibility.[5] This characteristic is particularly advantageous in addressing the challenges associated with the often large and lipophilic nature of PROTAC molecules, which can lead to poor solubility and limited cell permeability.[2]
Enhancing Solubility and Physicochemical Properties
A primary function of PEG linkers is to enhance the aqueous solubility of PROTACs.[7] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments.[2] This enhanced solubility is crucial for formulation, handling, and can improve oral absorption and overall pharmacokinetic profiles.[6][7] The incorporation of PEG motifs allows for the fine-tuning of key physicochemical properties such as topological polar surface area (TPSA) and lipophilicity (cLogP).[4]
Modulating Cell Permeability
The relationship between PEG linker length and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous.[2] PEG linkers can adopt folded conformations that shield the polar surface area of the PROTAC, creating a more compact and less polar structure that can more readily traverse the cell membrane.[2] However, excessive PEGylation can lead to decreased cellular uptake, necessitating an empirical optimization of the number of PEG units for each PROTAC system.[2]
The Critical Role of Linker Length in Ternary Complex Formation
The length of the PEG linker is a critical parameter that directly influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), a prerequisite for target ubiquitination and degradation.[8] An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitin transfer.[9] A linker that is too short may lead to steric clashes, while an excessively long linker can result in a high entropic penalty upon binding, both of which can decrease the stability of the ternary complex and reduce degradation efficiency.[2][10]
Data Presentation: Quantitative Impact of PEG Linkers
The following tables summarize the impact of PEG linker length on the physicochemical properties and degradation efficacy of PROTACs.
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| BRD4-targeting PROTAC 1 | PEG2 | 850 | 3.5 | 150 | 4 | 12 |
| BRD4-targeting PROTAC 2 | PEG4 | 938 | 3.1 | 168 | 4 | 14 |
| BRD4-targeting PROTAC 3 | PEG6 | 1026 | 2.7 | 186 | 4 | 16 |
| BTK-targeting PROTAC 1 (RC-1) | PEG6 | - | - | - | - | - |
| BTK-targeting PROTAC 2 (RC-2) | - | - | - | - | - | - |
| BTK-targeting PROTAC 3 (RC-3) | - | - | - | - | - | - |
| Table 1: Impact of PEG Linker Length on Physicochemical Properties of PROTACs. Data is illustrative and compiled from various sources in the literature.[2] |
| Target Protein | PROTAC | Linker Length (n PEG units) | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | PROTAC A | 2 | 50 | >90 | HeLa |
| BRD4 | PROTAC B | 4 | 25 | >95 | HeLa |
| BRD4 | PROTAC C | 6 | 75 | ~85 | HeLa |
| BTK | RC-1 | 6 | - | - | K562/Mino |
| BTK | NC-1 | - | 2.2 | 97 | Mino |
| PI3K/mTOR | GP262 | - | p110α: 227.4, p110γ: 42.23, mTOR: 45.4 | p110α: 71.3, p110γ: 88.6, mTOR: 74.9 | MDA-MB-231 |
| Table 2: Comparative Degradation Efficiency of PROTACs with Varying PEG Linker Lengths. DC50 and Dmax values are cell-line dependent and compiled from multiple sources.[9][11][12] |
| Compound | Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| GP262 | Intravenous (iv) | 5 | - | - | - |
| GP262 | Intraperitoneal (ip) | 15 | - | - | - |
| Table 3: Pharmacokinetic Parameters of a PEGylated PROTAC (GP262) in SD Rats.[12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and evaluation of PEGylated PROTACs.
Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling
This protocol describes a common method for synthesizing a PROTAC by coupling a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.[10]
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Reagents and Materials:
-
Component A-COOH (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Component A-PEGn-Boc
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve Component A-PEGn-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.
-
Step 3: Final Amide Coupling
-
This step is analogous to Step 1, using Component A-PEGn-NH2 and the carboxylic acid of the second binding ligand.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for quantifying the degradation of a target protein in cultured cells treated with a PROTAC.[3][13]
-
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or a vehicle-only control for a predetermined time (e.g., 24 hours).[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.[3][14] Scrape the cells and collect the lysate.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.[13] Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3][14]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[13] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[13] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection and Analysis: Wash the membrane and apply the chemiluminescent substrate.[13] Capture the signal using an imaging system and quantify the band intensities using densitometry software.[13] Normalize the target protein band intensity to the loading control.
-
Protocol 3: LC-MS for Characterization of PEGylated PROTACs
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and purity of a synthesized PEGylated PROTAC.[15][16][17]
-
Materials:
-
Synthesized PEGylated PROTAC
-
LC-MS system with a C18 column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
-
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
LC-MS Analysis: Inject the sample into the LC-MS system. Use a gradient elution from a low to high percentage of mobile phase B to separate the compound from impurities. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the eluting compound.
-
Data Analysis: Analyze the resulting mass spectrum to confirm the molecular weight of the PEGylated PROTAC. The purity can be assessed by the relative area of the main peak in the chromatogram.
-
Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol outlines the use of SPR to measure the kinetics and affinity of PROTAC-induced ternary complex formation.[1][18][19][20]
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., streptavidin-coated)
-
Biotinylated E3 ligase
-
Target protein
-
PROTAC
-
Running buffer
-
-
Procedure:
-
Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip.
-
Binary Interaction Analysis: To determine the binding affinity of the PROTAC to the E3 ligase and the target protein separately, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface. In a separate experiment, inject a mixture of a constant concentration of PROTAC and varying concentrations of the target protein over a fresh sensor surface.
-
Ternary Complex Formation: To measure the formation of the ternary complex, inject a mixture of a constant, near-saturating concentration of the target protein and a series of concentrations of the PROTAC over the immobilized E3 ligase surface.[21]
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity of ternary complex formation can be calculated from the ratio of the binary and ternary binding affinities.[19][21]
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for PROTAC development.
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[2] Advances in structural biology, computational modeling, and a deeper understanding of the structure-activity relationships of PEGylated linkers will continue to illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. This guide provides a foundational understanding and practical methodologies to empower researchers in this exciting and rapidly evolving field.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad.com [bio-rad.com]
- 15. benchchem.com [benchchem.com]
- 16. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enovatia.com [enovatia.com]
- 18. aragen.com [aragen.com]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. o2hdiscovery.co [o2hdiscovery.co]
- 21. pubs.acs.org [pubs.acs.org]
The Advent of Chemical Knockdown: A Technical Guide to the Discovery and Development of Thalidomide-Based Degraders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this revolution are technologies leveraging thalidomide (B1683933) and its derivatives, which recruit the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific proteins. This guide provides an in-depth technical exploration of the discovery, mechanism, and development of thalidomide-based degraders, from their origins as "molecular glues" to their application in Proteolysis Targeting Chimeras (PROTACs). It includes a compilation of quantitative data, detailed experimental protocols for their characterization, and visualizations of the underlying biological and developmental processes to equip researchers with the foundational knowledge required to navigate this exciting field.
A Serendipitous Discovery: The Rebirth of Thalidomide
Initially marketed in the 1950s as a sedative, thalidomide was infamously withdrawn from the market due to its severe teratogenic effects.[1] Decades later, research revealed its potent anti-inflammatory and anti-cancer properties, leading to its repurposing for treating erythema nodosum leprosum and multiple myeloma.[1][2] The true breakthrough in understanding thalidomide's mechanism of action came in 2010 with the identification of Cereblon (CRBN) as its direct cellular target.[2][3]
CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[1][4] This discovery was pivotal, as it revealed that thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931)—collectively known as immunomodulatory drugs (IMiDs)—act as "molecular glues."[3] They induce a conformational change in CRBN that facilitates the recruitment of "neo-substrates" (proteins not normally targeted by CRBN) for ubiquitination and subsequent degradation by the proteasome.[3][5] This novel mechanism laid the foundation for the rational design of a new class of therapeutics: thalidomide-based degraders.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The core function of thalidomide-based degraders is to co-opt the cell's primary protein disposal machinery, the Ubiquitin-Proteasome System (UPS).
The CRL4CRBN E3 Ligase Complex
The CRL4CRBN complex is comprised of four key proteins: Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1 or ROC1), and the substrate receptor CRBN.[4][6] CRBN contains a specific binding pocket that accommodates the glutarimide (B196013) moiety of thalidomide and its analogs.[7]
From Molecular Glues to PROTACs
-
Molecular Glues: Thalidomide, lenalidomide, and pomalidomide function by altering the surface of CRBN, creating a new interface for binding neo-substrates like the transcription factors IKZF1 and IKZF3, which are crucial for multiple myeloma cell survival.[8] The teratogenic effects of thalidomide have been linked to the degradation of other neo-substrates, including SALL4.[7][9]
-
PROteolysis TArgeting Chimeras (PROTACs): The discovery of CRBN as a druggable E3 ligase receptor paved the way for PROTACs. These are heterobifunctional molecules consisting of three components:
-
An E3 Ligase Ligand (e.g., pomalidomide) that binds to CRBN.
-
A Linker (often a polyethylene (B3416737) glycol or alkyl chain) of optimized length and composition.[8]
-
A Warhead that binds to a specific Protein of Interest (POI).
-
The PROTAC molecule acts as a bridge, forming a ternary complex between CRBN and the POI.[10] This induced proximity allows the E3 ligase to transfer ubiquitin tags to the POI, marking it for destruction by the 26S proteasome.[11] The PROTAC is then released and can act catalytically to degrade multiple copies of the target protein.[12]
Data Presentation: Quantitative Analysis of Thalidomide-Based Degraders
The efficacy of thalidomide-based degraders is assessed using several key quantitative parameters. Binding affinity (Kd) measures the strength of interaction with CRBN, while DC50 (concentration for 50% degradation) and Dmax (maximum degradation) quantify the potency and efficacy of protein knockdown in cellular assays.
Table 1: Binding Affinities of IMiDs to the DDB1-CRBN Complex
| Compound | Dissociation Constant (Kd or Ki) | Assay Method | Notes | Reference(s) |
| Thalidomide | ~249 - 250 nM | Competitive Titration / Not Specified | Baseline affinity for the CRBN receptor. | [7][13] |
| (S)-thalidomide | ~10-fold stronger than (R)-enantiomer | Competitive Elution Assay | The (S)-enantiomer is the more active binder. | [7] |
| Lenalidomide | ~178 nM | Competitive Titration | Binds more strongly than thalidomide. | [7][13] |
| Pomalidomide | ~157 nM | Competitive Titration | Binds more strongly than thalidomide. | [7][13] |
Table 2: Degradation Potency of Representative Thalidomide-Based PROTACs
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-825 | BRD4 | Pomalidomide | Jurkat | < 1 | > 95 | [1] |
| Representative BRD4 PROTAC | BRD4 | Thalidomide | HeLa | 15 | > 95 | [5] |
| RC-3 (Covalent) | BTK | Thalidomide | Mino | 2.5 | > 95 | [14] |
| CFT-7455 analogue (73) | IKZF1/3 | Lenalidomide derivative | H1975 | 10 | Not Specified | [15] |
| PROTAC IDO1 Degrader-1 | IDO1 | Thalidomide | HeLa | 3.1 | > 90 | [16] |
Experimental Protocols
The development and characterization of thalidomide-based degraders involve a series of well-defined experimental procedures. This section provides detailed methodologies for key experiments.
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC Building Block
This protocol describes a representative synthesis of Pomalidomide-C5-Azide, a versatile intermediate for constructing PROTACs via "click chemistry".[9][17]
Step 1: Synthesis of N-(5-bromopentyl)-pomalidomide
-
To a solution of pomalidomide (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with Dichloromethane (DCM) (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the N-(5-bromopentyl) intermediate.[9]
Step 2: Azide (B81097) Formation
-
To a solution of the N-(5-bromopentyl) intermediate (1.0 eq) in DMF, add sodium azide (NaN₃, 3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling, dilute the mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Pomalidomide-C5-Azide.[9]
Protocol 2: Western Blot Analysis of Protein Degradation
This is the primary method to confirm and quantify the degradation of a target protein.[11][16]
1. Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1]
2. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[11]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.[3]
3. SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.[3]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
4. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[1]
Protocol 3: HiBiT Assay for Degradation Kinetics
The HiBiT assay provides a sensitive, real-time method to measure degradation kinetics in live cells.[2][4][18]
1. Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag to the endogenous locus of the gene encoding the protein of interest. This ensures expression is under native regulation.[18]
2. Assay Setup:
-
Plate the HiBiT-tagged cells in a white, opaque 96-well or 384-well plate and incubate overnight.[4]
-
Prepare a 1X solution of Nano-Glo® Endurazine™ Live Cell Substrate in the appropriate assay medium (e.g., CO₂-independent medium).
-
Replace the cell culture medium with the substrate solution and incubate for at least 2.5 hours at 37°C to allow the signal to equilibrate.[4]
3. PROTAC Addition and Measurement:
-
Prepare a serial dilution of the test PROTAC at 10X the final desired concentration.
-
Add the diluted PROTAC to the wells.
-
Immediately place the plate in a luminometer pre-equilibrated to 37°C and begin collecting kinetic luminescence measurements over time (e.g., every 5-10 minutes for several hours).[4]
4. Data Analysis:
-
Plot the luminescence signal over time for each PROTAC concentration.
-
Normalize the data to the time-zero reading or a vehicle control.
-
Calculate key degradation parameters such as the degradation rate (kdeg), Dmax, and DC50 using appropriate software.[4][18]
Protocol 4: TR-FRET Competitive Binding Assay
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the binding affinity of a compound to CRBN.[19]
1. Reagent Preparation:
-
Prepare an assay buffer (e.g., PBS, 0.01% Tween-20, 0.1% BSA).
-
Prepare a serial dilution of the test compound (e.g., a thalidomide-based degrader) in assay buffer containing a constant percentage of DMSO (e.g., 10%).
-
Thaw tagged CRBN protein (e.g., GST-tagged or His-tagged), a fluorescently-labeled thalidomide tracer (e.g., Thalidomide-Red), and a corresponding TR-FRET donor antibody (e.g., Terbium-labeled anti-GST) on ice. Dilute them to working concentrations in assay buffer.[19]
2. Assay Procedure (384-well plate):
-
Add 2 µL of the diluted test compound or control to the appropriate wells.
-
Add 4 µL of the diluted tagged CRBN protein solution to all wells except the negative control (add assay buffer instead).
-
Add 4 µL of the diluted fluorescent thalidomide tracer to all wells.
-
Prepare a master mix of the TR-FRET donor antibody and add 10 µL to each well.
-
Incubate the plate at room temperature for 20-60 minutes, protected from light.
3. Data Acquisition and Analysis:
-
Measure the fluorescent signal using an HTRF-compatible microplate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (Acceptor Emission / Donor Emission).
-
Plot the HTRF ratio against the log of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be used to calculate the inhibition constant (Ki).
Protocol 5: MTT Assay for Cell Viability
This colorimetric assay is used to assess the impact of the degrader on cell viability and proliferation.[20][21]
1. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for the desired exposure period (e.g., 72 hours).[22]
2. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[20][21]
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[20]
3. Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[20][22]
-
Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance of the solution on a microplate reader at a wavelength between 570 and 600 nm.[21]
4. Data Analysis:
-
Subtract the background absorbance from a media-only control.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot percent viability against the log of the PROTAC concentration to determine the IC50 or GI50 value.
Logical Relationships in PROTAC Design
The successful design of a thalidomide-based PROTAC is a multifactorial optimization problem. The key is achieving a productive ternary complex that orients the target protein optimally for ubiquitination by the CRBN E3 ligase complex.
Key considerations include:
-
Linker Optimization: There is no universal optimal linker. The ideal length and composition must be empirically determined for each POI-ligand pair to allow for productive ternary complex formation.[8] Linker lengths of 5-15 atoms are common.
-
Ternary Complex Cooperativity: This refers to the extent to which the binding of one protein (e.g., POI) to the PROTAC influences the binding of the other protein (CRBN). Positive cooperativity, where the formation of the ternary complex is favored over the binary complexes, is often a hallmark of potent degraders.
-
Physicochemical Properties: PROTACs are large molecules that often violate traditional "rule-of-five" guidelines for oral bioavailability. Linker design plays a critical role in modulating properties like solubility and cell permeability.
Conclusion
The discovery of thalidomide's interaction with CRBN has been a watershed moment in chemical biology and drug discovery. It not only unraveled the decades-old mystery of its biological activities but also provided a powerful tool for the rational design of a new therapeutic class. Thalidomide-based degraders, particularly PROTACs, have demonstrated remarkable efficacy in preclinical and clinical studies, validating the concept of targeted protein degradation as a potent therapeutic strategy.[1][6] The continued exploration of new E3 ligase ligands, optimization of linker chemistry, and a deeper understanding of the biology of ternary complex formation will fuel the development of the next generation of protein degraders, offering hope for previously untreatable conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 19. revvity.com [revvity.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. MTT (Assay protocol [protocols.io]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Thalidomide-O-amido-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool in drug discovery and chemical biology for its high efficiency, specificity, and biocompatibility.[1][2][3][4][5] This application note provides a detailed protocol for the use of Thalidomide-O-amido-PEG4-propargyl in CuAAC reactions. This reagent is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[6][7]
Thalidomide (B1683933) and its analogs function as recruiters of the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system.[8][9][10][11][12] By incorporating this compound into a PROTAC, researchers can hijack this cellular machinery to target a protein of interest for ubiquitination and subsequent degradation.[6][13] The propargyl group on the PEG4 linker serves as a reactive handle for conjugation with an azide-functionalized ligand for the target protein via the CuAAC reaction.[14]
These application notes provide a comprehensive guide, including a generalized experimental protocol, representative quantitative data, and visual diagrams of the experimental workflow and the underlying biological pathway.
Data Presentation
While specific quantitative data for reactions involving this compound are not extensively published, the following tables provide representative data for analogous CuAAC reactions in the context of PROTAC synthesis to serve as a benchmark for expected outcomes.
Table 1: Representative Reaction Parameters for CuAAC in PROTAC Synthesis
| Parameter | Recommended Range | Notes |
| Alkyne Substrate (e.g., this compound) | 1 equivalent | The limiting reagent in the reaction. |
| Azide-functionalized Ligand | 1.1 - 2.0 equivalents | A slight to moderate excess of the azide (B81097) component is often used to ensure complete consumption of the alkyne. |
| Copper(II) Sulfate (CuSO₄) | 0.05 - 0.25 mM | The precursor to the active Cu(I) catalyst. |
| Copper(I)-stabilizing Ligand (e.g., THPTA, TBTA) | 0.25 - 1.25 mM | Used in a 5:1 molar ratio to copper to protect the catalyst and improve reaction efficiency.[15] |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 mM | Freshly prepared solution is crucial for the in situ reduction of Cu(II) to Cu(I).[15] |
| Solvent | DMSO, DMF, t-BuOH/H₂O | A variety of solvents can be used, often with co-solvents to ensure solubility of all reactants. |
| Reaction Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 30 minutes - 2 hours | Reaction progress should be monitored by TLC or LC-MS. |
Table 2: Representative Yields for CuAAC-mediated PROTAC Synthesis
| PROTAC Target | E3 Ligase Ligand | Linker Type | Reported Yield | Reference |
| BRD4 | Thalidomide derivative | PEG | 55-90% | [14] |
| sEH | CRBN ligand | Not specified | Not specified (crude) | [16] |
| Kinases | Thalidomide | Ethylene-oxy | Not specified | [17] |
Experimental Protocols
This section provides a detailed, generalized protocol for the copper-catalyzed azide-alkyne cycloaddition reaction to synthesize a PROTAC using this compound and an azide-functionalized ligand for a protein of interest (POI).
Materials
-
This compound
-
Azide-functionalized POI ligand
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
Dimethyl Sulfoxide (DMSO), Anhydrous
-
Deionized Water
-
Nitrogen or Argon gas
-
Reaction vial
-
Stir plate and stir bar
-
Analytical tools (TLC, LC-MS)
-
Purification equipment (e.g., HPLC)
Protocol: CuAAC for PROTAC Synthesis
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 12 mM stock solution of the azide-functionalized POI ligand in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of THPTA or TBTA in a suitable solvent (water for THPTA, DMSO for TBTA).
-
Crucially, prepare a fresh 1 M stock solution of Sodium Ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a clean, dry reaction vial equipped with a stir bar, add the this compound stock solution (1 equivalent).
-
Add the azide-functionalized POI ligand stock solution (1.2 equivalents).
-
Add a sufficient volume of DMSO to ensure all components remain solubilized throughout the reaction.
-
Add the copper-stabilizing ligand stock solution (e.g., THPTA) to achieve a final concentration of 0.50 mM.
-
Add the CuSO₄ stock solution to achieve a final concentration of 0.10 mM.
-
-
Degassing:
-
Seal the reaction vial and gently bubble nitrogen or argon gas through the solution for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to achieve a final concentration of 5 mM.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 30-60 minutes).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by exposing it to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water to remove the copper catalyst and other water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC product by a suitable method, such as High-Performance Liquid Chromatography (HPLC) or column chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for CuAAC synthesis of a PROTAC.
References
- 1. biorxiv.org [biorxiv.org]
- 2. tandfonline.com [tandfonline.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. bioclone.net [bioclone.net]
- 5. Click Chemistry [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. itmedicalteam.pl [itmedicalteam.pl]
- 14. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Revolutionizing Drug Discovery: In Vitro Protein Degradation Assays for Thalidomide-Based PROTACs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, enabling the targeted degradation of previously "undruggable" proteins.[1] Thalidomide (B1683933) and its derivatives have emerged as pivotal E3 ligase ligands, specifically recruiting the Cereblon (CRBN) substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[2][3] This document provides detailed application notes and protocols for essential in vitro assays to characterize the efficacy and mechanism of action of thalidomide-based PROTACs.
Mechanism of Action: PROTAC-Mediated Protein Degradation
Thalidomide-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a linker, and a thalidomide moiety that engages the CRBN E3 ligase.[4][5] This tripartite interaction forms a ternary complex, bringing the POI in close proximity to the E3 ligase.[][7] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, leading to polyubiquitination.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is recycled to initiate another degradation cycle.[4][8]
Key In Vitro Assays and Protocols
A comprehensive evaluation of a thalidomide-based PROTAC involves a suite of in vitro assays to confirm its mechanism of action and quantify its degradation efficiency.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a critical initial step for PROTAC efficacy.[][9] Various biophysical and cell-based assays can be employed to characterize this interaction.
Protocol: Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
This protocol outlines the immunoprecipitation of the E3 ligase to detect the interacting POI, confirming the PROTAC-mediated complex formation.[10][11][12]
Materials:
-
Cell line expressing the POI (e.g., MCF-7 for Estrogen Receptor).[10]
-
Thalidomide-based PROTAC.
-
DMSO (vehicle control).
-
MG132 (proteasome inhibitor).[10]
-
Non-denaturing lysis buffer (e.g., RIPA buffer without SDS).[13]
-
Anti-CRBN or Anti-VHL antibody (depending on the E3 ligase recruited).[10]
-
Rabbit or mouse IgG (negative control).[10]
-
Protein A/G agarose (B213101) beads.[10]
-
Wash buffer (e.g., TBST).
-
2x Laemmli sample buffer.[15]
-
Primary antibodies against the POI and the E3 ligase subunit.
-
HRP-conjugated secondary antibodies.
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor like MG132 (e.g., 10 µM) for 2 hours to prevent degradation of the ubiquitinated POI. Treat cells with the PROTAC (e.g., 100 nM) or DMSO for 4-6 hours.[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer supplemented with inhibitors.[10] Incubate on ice for 30 minutes and clarify the lysate by centrifugation.[16]
-
Pre-clearing: Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.[10]
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-E3 ligase antibody or control IgG overnight at 4°C.[10] Add Protein A/G beads to capture the antibody-protein complexes for 2-4 hours.[10]
-
Washing: Pellet the beads and wash multiple times with wash buffer to remove non-specific binders.[10]
-
Elution: Resuspend the beads in 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute and denature the proteins.[10]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for both the POI and the E3 ligase subunit.[10]
Data Interpretation: A successful co-immunoprecipitation will show a band for the POI in the sample where the E3 ligase was immunoprecipitated from PROTAC-treated cells, but not in the DMSO or IgG controls.
Quantitative Data Summary: Ternary Complex Formation
| Assay Type | Method | Key Parameters Measured | Typical Values/Observations |
| Co-Immunoprecipitation | Western Blot | Presence of POI in E3 ligase pulldown | Band corresponding to POI detected |
| NanoBRET™ | Live-cell energy transfer | Ternary complex formation (NanoBRET ratio) | Dose-dependent increase in BRET signal |
| Surface Plasmon Resonance (SPR) | Biophysical binding | Binding affinity (KD), kinetics (ka, kd) | nM affinities for ternary complex |
| Isothermal Titration Calorimetry (ITC) | Biophysical binding | Binding affinity (KD), thermodynamics (ΔH, ΔS) | Provides thermodynamic signature of binding |
Note: This table presents a summary of common techniques and expected outcomes. Specific values will vary depending on the PROTAC, POI, and experimental conditions.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the POI in a reconstituted system.[2][17]
Protocol: Reconstituted In Vitro Ubiquitination
Materials:
-
Purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), CRL4-CRBN E3 ligase complex, and the POI.[2]
-
Ubiquitin.[2]
-
ATP.[2]
-
10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT).[2]
-
Thalidomide-based PROTAC and DMSO.
-
SDS-PAGE loading buffer.
Procedure:
-
Reaction Setup: Assemble the reaction mixture containing E1, E2, E3 ligase, POI, ubiquitin, and ATP in the ubiquitination buffer.[2]
-
PROTAC Addition: Add the PROTAC or DMSO to the respective reaction tubes.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the POI.[2]
Data Interpretation: A positive result is indicated by the appearance of a high-molecular-weight smear or a ladder of bands above the unmodified POI band in the presence of the PROTAC, confirming polyubiquitination.[2]
Protein Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to reduce the levels of the target protein within a cellular context. Western blotting is a standard method for quantifying this degradation.[16]
Protocol: Western Blot for Protein Degradation
Materials:
-
Cell line expressing the POI.
-
Thalidomide-based PROTAC and DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[13][16]
-
BCA protein assay kit.[16]
-
SDS-PAGE gels, buffers, and transfer apparatus.[16]
-
PVDF or nitrocellulose membranes.[16]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[16][18]
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Seed cells and treat with a range of PROTAC concentrations for various time points (e.g., 2, 4, 8, 16, 24 hours) to determine DC₅₀ and Dₘₐₓ.[16]
-
Sample Preparation: Lyse the cells, determine protein concentration, and normalize all samples.[16] Denature the proteins by boiling in Laemmli buffer.[16]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a membrane.[16][18]
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the POI. Subsequently, incubate with the HRP-conjugated secondary antibody.[18]
-
Detection: Visualize the protein bands using a chemiluminescent substrate.[18]
-
Loading Control: Strip and re-probe the membrane for a loading control protein to ensure equal protein loading.[18]
-
Densitometry: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the DMSO-treated control.[18]
Quantitative Data Summary: Protein Degradation
| Parameter | Description | Typical Assay | Representative Value |
| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein at a specific time point.[18] | Western Blot, HiBiT Assay | 5-15 nM[18] |
| Dₘₐₓ | The maximum percentage of protein degradation achieved.[18] | Western Blot, HiBiT Assay | >90%[18] |
Note: The provided values are representative and can vary significantly based on the specific PROTAC, target protein, cell line, and experimental duration.
Mass Spectrometry-Based Proteomics
For a global and unbiased assessment of PROTAC activity, mass spectrometry-based proteomics is an invaluable tool. It can confirm on-target degradation and identify potential off-target effects.[1][19][20]
Protocol: TMT-Based Quantitative Proteomics Workflow
Materials:
-
Cell line of interest.
-
Thalidomide-based PROTAC and DMSO.
-
Lysis buffer with inhibitors.
-
Trypsin for protein digestion.[21]
-
Tandem Mass Tag (TMT) labeling reagents.[21]
-
LC-MS/MS instrumentation.
Procedure:
-
Cell Culture and Treatment: Treat cells with the PROTAC and a vehicle control.[21]
-
Protein Extraction and Digestion: Lyse the cells, quantify protein, and digest proteins into peptides using trypsin.[21]
-
TMT Labeling: Label the peptide digests from each condition with specific TMT isobaric tags.[21]
-
Sample Pooling and Fractionation: Combine the labeled samples and fractionate the peptides.[21]
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry.[18]
-
Data Analysis: Identify and quantify proteins across the different treatment conditions to determine changes in protein abundance.
Data Interpretation: The data will reveal the extent of degradation of the intended target and any other proteins that are significantly up- or down-regulated, providing insights into the PROTAC's selectivity and potential off-target effects.
Conclusion
The systematic application of these in vitro assays provides a robust framework for the characterization of thalidomide-based PROTACs. From confirming the initial ternary complex formation to quantifying target protein degradation and assessing global proteomic changes, these protocols are essential for advancing novel protein degraders through the drug discovery pipeline. Careful experimental design and data interpretation are paramount to successfully harnessing the therapeutic potential of this transformative technology.
References
- 1. sapient.bio [sapient.bio]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 三重複合体の形成 [promega.jp]
- 10. benchchem.com [benchchem.com]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. 2bscientific.com [2bscientific.com]
- 15. bio-rad.com [bio-rad.com]
- 16. benchchem.com [benchchem.com]
- 17. Ubiquitination Assay - Profacgen [profacgen.com]
- 18. benchchem.com [benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
The Application of Thalidomide-O-amido-PEG4-propargyl in Oncology Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Thalidomide-O-amido-PEG4-propargyl is a crucial chemical tool in the rapidly advancing field of targeted protein degradation, particularly in cancer research. It serves as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document provides detailed application notes and protocols for the use of this linker in the development of novel cancer therapeutics.
Application Notes
This compound is a heterobifunctional molecule composed of three key components:
-
A Thalidomide Moiety: This part of the molecule acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By binding to CRBN, the linker enables the recruitment of the entire ubiquitin-proteasome system.
-
A PEG4 Linker: The tetraethylene glycol (PEG4) chain is a flexible, hydrophilic spacer. Its primary roles are to increase the solubility of the final PROTAC molecule and to provide the optimal length and spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
A Propargyl Group: This terminal alkyne group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific conjugation of the linker to a ligand that targets a protein of interest (POI) for degradation.
The primary application of this compound is in the modular synthesis of PROTACs to target and degrade oncoproteins that are difficult to inhibit with traditional small molecules. The general workflow involves the separate synthesis or acquisition of a ligand for the cancer-related protein of interest, which has been functionalized with an azide (B81097) group. This azide-containing ligand is then "clicked" onto the propargyl group of the this compound linker to generate the final PROTAC.
Key Advantages in Cancer Research:
-
Targeting the "Undruggable": PROTACs can degrade proteins that lack a defined active site for small molecule inhibition, expanding the range of tractable cancer targets.
-
Overcoming Drug Resistance: By eliminating the target protein entirely, PROTACs can be effective against cancers that have developed resistance to traditional inhibitors through mutations in the target protein.
-
Catalytic Activity: A single PROTAC molecule can mediate the degradation of multiple target protein molecules, potentially leading to a more potent and sustained therapeutic effect at lower doses.
Quantitative Data from a Representative Study
| PROTAC Component | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Thalidomide-PEG-JQ1 | BRD4 | HeLa | 50 | >90 |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
The following are detailed protocols for key experiments involved in the synthesis and characterization of a PROTAC using this compound.
Protocol 1: Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-functionalized target protein ligand to this compound.
Materials:
-
This compound
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethylformamide (DMF) or a mixture of tert-butanol (B103910) and water
-
Deionized water
-
Nitrogen gas
Procedure:
-
In a clean, dry reaction vial, dissolve the azide-functionalized target protein ligand (1 equivalent) and this compound (1.1 equivalents) in DMF (or a 1:1 mixture of tert-butanol and water).
-
Degas the solution by bubbling with nitrogen gas for 15-20 minutes to remove any dissolved oxygen.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate (0.1 equivalents) in deionized water.
-
To the reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically within 2-4 hours), quench the reaction by adding a small amount of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired PROTAC.
-
Confirm the identity and purity of the final PROTAC product by NMR and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blotting for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cancer cells treated with the synthesized PROTAC.
Materials:
-
Cancer cell line of interest
-
Synthesized PROTAC
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for the desired time period (e.g., 24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysates to microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of target protein degradation at each PROTAC concentration.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this document.
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: Synthetic workflow for PROTAC generation.
Caption: Experimental workflow for Western Blot analysis.
Quantitative Proteomics for Measuring Protein Degradation by PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase triggers the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][4] This catalytic mechanism allows for the removal of target proteins, offering a powerful therapeutic strategy, particularly for proteins previously considered "undruggable".[5]
Accurate and robust quantification of PROTAC-induced protein degradation is crucial for their development and validation. Mass spectrometry-based quantitative proteomics has emerged as the gold standard for this purpose, providing an unbiased and global view of proteome-wide changes upon PROTAC treatment.[1][6] This document provides detailed application notes and protocols for three key quantitative proteomics workflows: Tandem Mass Tag (TMT) based proteomics, Label-Free Quantification (LFQ), and targeted proteomics (Parallel Reaction Monitoring - PRM).
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs leverage the endogenous ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The following diagram illustrates the key steps in this pathway.
Caption: Mechanism of PROTAC-induced protein degradation via the Ubiquitin-Proteasome System.
Quantitative Proteomics Workflows
The selection of a quantitative proteomics strategy depends on the specific experimental goals, such as screening for on-target and off-target effects, or validating the degradation of a specific protein with high sensitivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chapter 8 Quantitative proteomics data analysis | Omics Data Analysis [uclouvain-cbio.github.io]
- 6. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Developing Cell-Permeable PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of specific proteins by co-opting the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility and cell permeability.[5][6] The hydrophilic and flexible nature of PEG chains can help to overcome the challenges associated with the often high molecular weight and lipophilicity of PROTACs, which can otherwise limit their bioavailability and therapeutic potential.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of cell-permeable PROTACs featuring PEG linkers.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC, possessing two distinct ligands, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The formation of this ternary complex brings the E3 ligase in close proximity to the POI, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Polyubiquitination: A chain of ubiquitin molecules is attached to the POI, marking it for recognition by the proteasome.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome into smaller peptides.
-
PROTAC Recycling: The PROTAC is released from the complex and can catalytically induce the degradation of additional POI molecules.
PROTAC-mediated protein degradation pathway.
Data Presentation: Impact of PEG Linker Length on PROTAC Properties
The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system. It influences physicochemical properties, cell permeability, and ultimately, the degradation efficacy. The following tables summarize quantitative data from various studies, illustrating these relationships.
Table 1: Impact of PEG Linker Length on Physicochemical Properties and Permeability
| PROTAC Example | Target | E3 Ligase | Linker Composition | cLogP | TPSA (Ų) | Permeability (Papp, 10⁻⁶ cm/s) |
| MZ Series | BRD4 | VHL | 2-unit PEG | - | - | 0.6 |
| 3-unit PEG | - | - | 0.03 | |||
| AT Series | ATAD2 | VHL | 1-unit PEG | - | - | ~0.005 |
| 2-unit PEG | - | - | ~0.0025 | |||
| CM/CMP Series | c-Myc | VHL | 2-unit PEG | - | - | ~0.004 |
| 4-unit PEG | - | - | ~0.002 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; Papp, apparent permeability coefficient in PAMPA assay.[1][7]
Table 2: Impact of PEG Linker Length on Degradation Efficacy
| PROTAC Example | Target | E3 Ligase | Linker Composition (n PEG units) | DC₅₀ (nM) | Dₘₐₓ (%) |
| BTK Degrader | BTK | CRBN | 1 | >1000 | <20 |
| 2 | 18 | 95 | |||
| 3 | 2.2 | 97 | |||
| 4 | 5.6 | 95 | |||
| TBK1 Degrader | TBK1 | CRBN | < 4 (Alkyl/Ether) | No Degradation | - |
| 4 | - | Effective Degradation | |||
| ERα Degrader | ERα | CRBN | 4 (12 atoms) | - | Less Potent |
| 5 (16 atoms) | - | More Potent |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. Data is illustrative and compiled from various sources in the literature.[8][9][]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of PROTACs with PEG linkers.
Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG Linker
This protocol describes a common method for synthesizing a PROTAC by coupling a carboxylic acid-functionalized component (warhead or E3 ligase ligand) with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Reagents and Materials:
-
Component A-COOH (e.g., warhead with a carboxylic acid handle) (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Component A-PEGn-Boc
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve Component A-PEGn-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt (Component A-PEGn-NH₂) is often used in the next step without further purification.
-
Step 3: Final Amide Coupling to Component B
-
Reagents and Materials:
-
Component A-PEGn-NH₂ (from Step 2) (1.0 eq)
-
Component B-COOH (e.g., E3 ligase ligand with a carboxylic acid handle) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve Component B-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the solution of Component A-PEGn-NH₂ to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
-
A typical workflow for the synthesis of PROTACs.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive permeability of PROTACs.
-
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[2]
-
Materials:
-
96-well filter plates (donor plate)
-
96-well acceptor plates
-
Synthetic lipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions in DMSO
-
Plate reader for UV-Vis absorbance or LC-MS for quantification
-
-
Procedure:
-
Prepare Acceptor Plate: Add PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully coat the filter membrane of the donor plate with the synthetic lipid solution.
-
Prepare Donor Solutions: Dilute the PROTAC stock solutions in PBS to the final desired concentration (ensure final DMSO concentration is low, e.g., <1%).
-
Add Donor Solutions: Add the PROTAC solutions to the wells of the coated donor plate.
-
Assemble Sandwich: Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - Cₐ(t) / Cₑ) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Cₐ(t) is the concentration in the acceptor well at time t, and Cₑ is the equilibrium concentration.
-
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment to determine DC₅₀ and Dₘₐₓ values.[11][12]
-
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., a 10-point, 3-fold serial dilution starting from 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve and determine the DC₅₀ and Dₘₐₓ values.
-
-
Logical Relationships in PROTAC Design
The development of an effective PROTAC requires the careful optimization of its three components: the warhead, the E3 ligase ligand, and the linker. The properties of the PEG linker, in particular, have a significant impact on the overall performance of the PROTAC.
Relationship between linker properties and PROTAC efficacy.
Conclusion
The rational design of PROTACs with optimized PEG linkers is crucial for developing effective and cell-permeable protein degraders. By carefully considering the length and composition of the PEG linker, researchers can significantly improve the physicochemical properties and biological activity of their PROTACs. The protocols and data presented in these application notes provide a comprehensive guide for the synthesis, evaluation, and optimization of novel PROTACs for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Click Chemistry Reactions of Thalidomide-O-amido-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-PEG4-propargyl is a bifunctional, PEG-based linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] As a key component in drug discovery, it incorporates a thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via a PEG4 spacer to a terminal alkyne group.[3] This alkyne handle allows for covalent ligation to an azide-bearing protein-of-interest (POI) ligand through a highly efficient and specific click chemistry reaction.[1][2]
PROTACs function by recruiting a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] The most common click chemistry reaction employed for this conjugation is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which yields a stable 1,4-disubstituted triazole linkage.[4] An alternative, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), can be used to generate the 1,5-disubstituted triazole regioisomer, expanding the structural diversity available for PROTAC optimization.[5][6]
This document provides detailed protocols for both CuAAC and RuAAC reactions using this compound, along with data tables summarizing typical reaction conditions and workflows for synthesizing these important conjugates.
Signaling Pathway: PROTAC Mechanism of Action
The final conjugate synthesized using this compound operates by hijacking the cell's ubiquitin-proteasome system. The diagram below illustrates this mechanism. The thalidomide part of the molecule binds to the E3 ligase, while the other end binds to the target protein, forming a ternary complex. This proximity enables the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.
Caption: PROTAC mechanism of action.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for conjugating this compound with an azide-functionalized molecule of interest (Azide-POI) to form a 1,4-disubstituted triazole linkage. The reaction uses an in-situ generated Cu(I) catalyst from CuSO₄ and a reducing agent, sodium ascorbate.[4] A copper-chelating ligand like Tris(benzyltriazolylmethyl)amine (TBTA) can be included to enhance reaction efficiency and protect sensitive biomolecules.[7][8]
Materials:
-
This compound
-
Azide-functionalized molecule of interest (Azide-POI)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (NaAsc)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, recommended for biomolecules)
-
Solvent: Dimethylformamide (DMF) or a mixture of tert-Butanol and water (1:1)
-
EDTA solution for quenching
-
Purification supplies (e.g., HPLC system, silica (B1680970) gel for column chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMF.
-
Prepare a 10-12 mM stock solution of the Azide-POI in DMF.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in deionized water.
-
(Optional) Prepare a 50 mM stock solution of TBTA in DMF.
-
-
Reaction Setup:
-
In a suitable reaction vial, add this compound (1.0 equivalent).
-
Add the Azide-POI (1.0 - 1.2 equivalents).
-
Add the chosen solvent to achieve a final reaction concentration of approximately 10-50 mM.
-
If using a ligand, add TBTA (0.1 - 1.0 equivalent).
-
Add the CuSO₄ solution (0.05 - 0.1 equivalents).
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (0.5 - 2.0 equivalents).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature (20-25°C).
-
The reaction is typically complete within 1-12 hours.[5] Monitor progress by an appropriate analytical technique such as LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a 50 mM EDTA solution to chelate the copper catalyst.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the pure PROTAC conjugate.[5][9]
-
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol provides an alternative method for synthesizing the 1,5-disubstituted triazole regioisomer using a ruthenium catalyst. This can be advantageous for structure-activity relationship (SAR) studies in PROTAC development.[10] The most common catalysts are pentamethylcyclopentadienyl ruthenium chloride complexes like [Cp*RuCl(COD)].[5][10]
Materials:
-
This compound
-
Azide-functionalized molecule of interest (Azide-POI)
-
Ruthenium Catalyst (e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂)
-
Anhydrous, non-protic solvent (e.g., 1,2-Dichloroethane (DCE), Toluene, or THF)[6]
-
Inert gas (Argon or Nitrogen)
-
Purification supplies (e.g., silica gel, chromatography solvents)
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).
-
Add the Azide-POI (1.1 equivalents).
-
Add anhydrous solvent to achieve a concentration of approximately 0.1 M with respect to the alkyne.[5]
-
Purge the solution with the inert gas for 15-20 minutes.
-
Under a positive pressure of inert gas, add the ruthenium catalyst (1-5 mol%).[5]
-
-
Reaction Conditions:
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate (B1210297) in hexanes as the eluent, to afford the pure 1,5-disubstituted triazole product.[5]
-
Data Presentation: Typical Reaction Parameters
The tables below summarize typical conditions for CuAAC and RuAAC reactions. Note that optimal conditions may vary depending on the specific azide-containing substrate.
Table 1: Typical Conditions for CuAAC Reaction
| Parameter | Condition | Reference(s) |
| Alkyne:Azide Ratio | 1 : 1.0-1.2 | [4] |
| Catalyst | CuSO₄ / Sodium Ascorbate | [7][11] |
| Catalyst Loading | 1-10 mol% Cu(II) | [4] |
| Reducing Agent | Sodium Ascorbate (5-10x [Cu]) | [4] |
| Ligand (Optional) | TBTA (1-5x [Cu]) | [7] |
| Solvent | DMF, tBuOH/H₂O, DMSO | [12][13] |
| Temperature | Room Temperature (20-25°C) | [4] |
| Reaction Time | 1 - 12 hours | [5] |
| Typical Yield | > 85% | [12] |
Table 2: Typical Conditions for RuAAC Reaction
| Parameter | Condition | Reference(s) |
| Alkyne:Azide Ratio | 1 : 1.1 | [5] |
| Catalyst | CpRuCl(COD), CpRuCl(PPh₃)₂ | [10][14] |
| Catalyst Loading | 1-5 mol% | [5] |
| Solvent | DCE, Toluene, THF (anhydrous) | [6] |
| Temperature | 25°C - 60°C | [5][10] |
| Reaction Time | 1 - 4 hours | [5] |
| Typical Yield | > 90% | [5] |
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and purification of a PROTAC using a click chemistry approach.
Caption: General workflow for PROTAC synthesis via click chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 13. Thalidomide-PEG4-Propargyl | E3 Ligase Ligand-Linker | TargetMol [targetmol.com]
- 14. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low PROTAC Yield with Thalidomide-O-amido-PEG4-propargyl
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-O-amido-PEG4-propargyl for PROTAC synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in PROTAC synthesis?
This compound is a heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates three key components:
-
Thalidomide (B1683933): An E3 ligase ligand that binds to Cereblon (CRBN).
-
PEG4: A four-unit polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and provides spatial separation between the two ends of the PROTAC.[1][2]
-
Propargyl group: A terminal alkyne functional group that enables covalent linkage to an azide-modified protein of interest (POI) ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[3][4]
This linker is designed for the modular and efficient assembly of PROTACs.
Q2: What are the common causes of low yield in the synthesis of PROTACs using this compound?
Low yields in PROTAC synthesis are a frequent challenge. The primary causes can be categorized as follows:
-
Inefficient Coupling Reaction: The CuAAC click chemistry reaction is typically high-yielding, but its efficiency can be compromised by several factors.[5][6]
-
Degradation of Starting Materials: The stability of the thalidomide moiety, the POI ligand, or the linker itself can be a concern.
-
Purification Losses: PROTACs are often challenging to purify due to their complex structures and potential for aggregation, leading to significant loss of material.[7]
-
Side Reactions: Unwanted reactions involving the functional groups of the linker or ligands can consume starting materials and generate impurities.
Q3: How does the PEG4 linker in this compound affect the properties and yield of the final PROTAC?
The PEG4 linker plays a crucial role in determining the physicochemical properties of the resulting PROTAC.
-
Solubility: The hydrophilic nature of the PEG chain generally improves the aqueous solubility of the PROTAC, which can be beneficial for both the reaction and the biological activity of the final compound.[8]
-
Flexibility and Conformation: The flexibility of the PEG linker can allow the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[9]
-
Yield: While the PEG linker itself does not directly determine the reaction yield, its influence on solubility can indirectly impact the efficiency of the coupling reaction. The length of the PEG linker is a critical parameter that often requires empirical optimization for each specific target.[9][10][11]
Troubleshooting Guide for Low PROTAC Yield
This guide provides a systematic approach to identifying and resolving the root causes of low PROTAC yield when using this compound.
Issue 1: Inefficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Possible Causes:
-
Inactive Copper Catalyst: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state.[5]
-
Poor Quality of Reagents: Degradation of the azide-containing POI ligand or the this compound linker.
-
Inappropriate Reaction Conditions: Suboptimal solvent, temperature, or pH can hinder the reaction.[5]
-
Steric Hindrance: Bulky groups near the azide (B81097) or alkyne functionalities can impede the reaction.
Troubleshooting Steps:
-
Ensure an Oxygen-Free Environment: Degas all solvents and reagents thoroughly and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Use a Reducing Agent: Add a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in the active Cu(I) state.[12]
-
Verify Reagent Quality: Confirm the purity of your starting materials using techniques like NMR and mass spectrometry.
-
Optimize Reaction Conditions:
-
Solvent: A mixture of t-BuOH/H₂O (1:1) is commonly used, but other solvents like DMF can also be effective.
-
Temperature: The reaction is typically performed at room temperature.
-
pH: Maintain a pH between 4 and 12.[13]
-
-
Consider a Copper Ligand: The addition of a copper-chelating ligand, such as THPTA, can accelerate the reaction and protect biomolecules from oxidative damage.[12]
Issue 2: Degradation of Starting Materials or Product
Possible Causes:
-
Instability of the Thalidomide Moiety: The glutarimide (B196013) ring of thalidomide can be susceptible to hydrolysis, especially under non-neutral pH conditions.[14][15]
-
Instability of the Amido Linkage: The amide bond within the linker could be subject to hydrolysis, although it is generally more stable than an ester linkage.[2]
-
Degradation of the POI Ligand: The specific POI ligand may have inherent stability issues under the reaction conditions.
Troubleshooting Steps:
-
Control pH: Maintain the reaction and purification steps at or near neutral pH to minimize hydrolysis of the thalidomide moiety.
-
Monitor Reaction Time: Avoid unnecessarily long reaction times to reduce the potential for degradation.
-
Assess Stability: If degradation is suspected, analyze the stability of the individual starting materials under the reaction conditions before attempting the coupling reaction.
Issue 3: Significant Losses During Purification
Possible Causes:
-
Poor Solubility of the PROTAC: The final PROTAC may have limited solubility in the purification solvents.
-
Adsorption to Chromatography Media: The complex structure of the PROTAC can lead to irreversible binding to silica (B1680970) gel or other chromatography media.
-
Aggregation: PROTACs can sometimes form aggregates, which can complicate purification.
Troubleshooting Steps:
-
Optimize Purification Method:
-
Reverse-Phase HPLC: This is often the most effective method for purifying PROTACs. A gradient of acetonitrile (B52724) in water with a TFA modifier is commonly used.[4]
-
Flash Chromatography: If used, select an appropriate solvent system and consider using a less adsorptive stationary phase.
-
-
Improve Solubility:
-
Add a small amount of a co-solvent like DMSO to the purification mobile phase to improve the solubility of the PROTAC.
-
Consider synthesizing PROTAC analogs with more hydrophilic linkers if solubility issues persist.
-
Data Presentation
Table 1: Typical Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Condition | Notes |
| Solvent | t-BuOH/H₂O (1:1) or DMF | Degas thoroughly before use. |
| Reactant Ratio | 1:1.2 (Azide-POI Ligand : Linker) | A slight excess of the linker can help drive the reaction to completion. |
| Copper Source | CuSO₄·5H₂O (1-5 mol%) | Prepare a fresh stock solution. |
| Reducing Agent | Sodium Ascorbate (5-10 mol%) | Prepare a fresh stock solution. |
| Copper Ligand (Optional) | THPTA (5 equivalents to copper) | Can improve reaction rate and protect sensitive molecules.[12] |
| Temperature | Room Temperature | |
| Reaction Time | 4-24 hours | Monitor reaction progress by LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of Cu(I). |
Table 2: Troubleshooting Summary for Low PROTAC Yield
| Symptom | Possible Cause | Suggested Solution |
| No or very little product formation | Inactive copper catalyst | Degas solvents, use a fresh reducing agent, and perform the reaction under an inert atmosphere. |
| Degraded starting materials | Verify the purity of starting materials by NMR and mass spectrometry. | |
| Multiple new spots on TLC/LC-MS | Side reactions (e.g., alkyne homocoupling) | Ensure anaerobic conditions and use an adequate amount of reducing agent. |
| Degradation of starting materials or product | Minimize reaction time and control pH. | |
| Low recovery after purification | Poor solubility of the PROTAC | Optimize the mobile phase for reverse-phase HPLC, possibly with a co-solvent. |
| Adsorption to chromatography media | Use reverse-phase HPLC instead of normal-phase chromatography. |
Experimental Protocols
Detailed Protocol for PROTAC Synthesis via CuAAC
This protocol provides a general method for the synthesis of a PROTAC using this compound and an azide-functionalized POI ligand.
Materials:
-
This compound
-
Azide-functionalized POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Anhydrous N,N-Dimethylformamide (DMF) (optional)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. These solutions should be made fresh before each reaction.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, dissolve the azide-functionalized POI ligand (1.0 equivalent) and this compound (1.2 equivalents) in a 1:1 mixture of t-BuOH and deionized water. If solubility is an issue, DMF can be used as a co-solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
-
Initiation of the Reaction:
-
To the degassed solution, add the sodium ascorbate solution (5-10 mol%).
-
Add the CuSO₄·5H₂O solution (1-5 mol%).
-
Ensure the reaction mixture is sealed under an inert atmosphere.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Mandatory Visualization
Caption: A workflow diagram illustrating the key stages of PROTAC synthesis and the corresponding troubleshooting steps for low yield.
Caption: A signaling pathway diagram illustrating the mechanism of action for a thalidomide-based PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thalidomide-O-amido-C6-amine TFA salt | CAS:1950635-14-9 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Click Chemistry [organic-chemistry.org]
- 14. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PEG4 Linker Length for Improved Protein Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing Proteolysis-Targeting Chimera (PROTAC) linker length, with a specific focus on the commonly used PEG4 motif.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG4 linker in a PROTAC molecule?
A PEG4 linker is not merely a passive spacer; it is a critical component that connects the ligand binding to the protein of interest (POI) and the ligand recruiting an E3 ubiquitin ligase.[1] Its primary role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] The length and flexibility of the PEG linker dictate the proximity and relative orientation of the POI and E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[3] PEG linkers, in particular, are often used to improve the solubility and drug-like properties of the PROTAC molecule.[1][4]
Q2: How does the PEG4 linker length specifically impact PROTAC efficacy?
The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[2][5] An optimal linker length is crucial for forming a stable ternary complex.[6]
-
If the linker is too short: It may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of the ternary complex.[6][7]
-
If the linker is too long: It may not effectively bring the two proteins into close enough proximity for efficient ubiquitination or could lead to unproductive binding modes.[6][7][8] Systematic variation of PEG linker length (e.g., PEG2, PEG4, PEG6) is a common strategy to identify the optimal configuration for a given biological system.[9][]
Q3: Besides length, what other properties of a PEG linker are important?
While length is a key focus, other properties of the PEG linker significantly influence PROTAC performance:
-
Flexibility: Flexible linkers like PEG can accommodate the formation of a productive ternary complex.[3] However, high flexibility can also carry an entropic penalty upon binding, potentially reducing the stability of the complex.[2]
-
Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties. PEG's ether oxygens increase hydrophilicity, which can improve solubility but may also impact cell permeability.[1][9]
-
Attachment Points: The points at which the linker is connected to the two ligands are crucial. The exit vector from the ligand binding pocket can significantly influence the orientation of the recruited proteins and the stability of the ternary complex.[5][7]
Q4: What is the "hook effect" and how does the PEG4 linker relate to it?
The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high PROTAC concentrations.[3] This occurs because an excess of PROTAC molecules leads to the formation of separate binary complexes (POI-PROTAC or E3 ligase-PROTAC) rather than the productive ternary complex required for degradation.[11] The linker's properties, including its length and ability to foster positive cooperativity in the ternary complex, can influence the severity and onset of the hook effect.[3][11] A well-designed linker can help stabilize the ternary complex, mitigating the hook effect.[11]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target protein and E3 ligase, but I observe no significant protein degradation.
This is a common challenge that often points to issues with the formation of a productive ternary complex.
| Possible Linker-Related Cause | Suggested Solution |
| Suboptimal Linker Length | Even with good binary affinities, the PEG4 linker may not be the correct length to facilitate the proper spatial orientation of the POI and E3 ligase. Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG5, PEG6) to empirically determine the optimal length for your specific system.[3][6] |
| Unfavorable Ternary Complex Conformation | The flexibility of the PEG4 linker might orient the target protein in a way that its surface lysines (sites of ubiquitination) are not accessible to the E2 ubiquitin-conjugating enzyme.[11] Consider introducing more rigid elements into the linker (e.g., alkynes, triazoles) to alter the conformational dynamics.[3] |
| Poor Cell Permeability | The overall PROTAC molecule, influenced by the hydrophilic PEG linker, may have poor cell permeability, preventing it from reaching its intracellular target.[11] Assess cell permeability using assays like Caco-2. Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid alkyl-PEG linkers to improve uptake.[3] |
Problem 2: I'm observing a very strong "hook effect" at low concentrations, limiting the therapeutic window.
A severe hook effect suggests that binary complexes are forming much more readily than the productive ternary complex.
| Possible Linker-Related Cause | Suggested Solution |
| Lack of Ternary Complex Cooperativity | The linker is not effectively promoting favorable protein-protein interactions between the POI and the E3 ligase. A well-designed linker can create positive cooperativity, making the ternary complex more stable than the individual binary complexes.[2][11] |
| Suboptimal Linker Flexibility | A highly flexible linker might not sufficiently pre-organize the PROTAC into a conformation favorable for ternary complex formation.[11] Experiment with more rigid linkers to reduce the entropic penalty of binding and potentially favor the ternary complex over binary ones.[3][11] |
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific target and E3 ligase pair. The following tables provide examples from published studies, illustrating the impact of linker length on degradation efficiency.
Table 1: Influence of PEG Linker Length on Degradation of SMARCA2-Targeting PROTACs
| Linker | DC₅₀ (nM) | Dₘₐₓ (%) | cLogP | TPSA | HBD | HBA |
| PEG4 | 2.8 | >95 | 2.1 | 193.0 | 4 | 14 |
| PEG5 | 1.9 | >95 | 2.2 | 202.3 | 4 | 15 |
| PEG6 | 3.1 | >95 | 2.3 | 211.5 | 4 | 16 |
| Data compiled from publicly available research. cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area; HBD: hydrogen bond donors; HBA: hydrogen bond acceptors.[9] |
Table 2: Effect of Linker Length on Degradation of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | 3 PEG units | ~50 | ~85 |
| PROTAC B | 4 PEG units | ~15 | >90 |
| PROTAC C | 5 PEG units | ~40 | ~88 |
| This table represents illustrative data compiled from trends observed in PROTAC literature. Actual values are highly system-dependent. |
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental assays.[5]
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[5]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[5]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein. A loading control (e.g., GAPDH or β-actin) is essential.
-
Analysis: Quantify band intensity using densitometry to determine the percentage of protein remaining relative to the vehicle control. Plot the results to determine DC₅₀ and Dₘₐₓ values.[12]
2. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR can be used to measure the kinetics of binary and ternary complex formation.[5]
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of a sensor chip.[5]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip at various concentrations to measure the binding kinetics to the immobilized protein.
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in signal compared to the binary interactions indicates ternary complex formation.[5]
3. Target Ubiquitination Assay (Immunoprecipitation)
This assay directly measures if the target protein is being ubiquitinated in response to PROTAC treatment.[13]
-
Cell Treatment: Treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). The inhibitor prevents the degradation of the ubiquitinated protein, allowing it to accumulate.[13]
-
Immunoprecipitation (IP): Lyse the cells and perform an IP for your target protein using a specific antibody.
-
Western Blot Analysis: Elute the captured proteins and run an SDS-PAGE gel. Transfer to a membrane and probe with a primary antibody against Ubiquitin. A high-molecular-weight smear or ladder of bands indicates poly-ubiquitination of your target protein.[13]
Visual Diagrams
The following diagrams illustrate key concepts in PROTAC development and optimization.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC linker optimization.
Caption: Troubleshooting workflow for inactive PROTACs.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
improving the stability of Thalidomide-O-amido-PEG4-propargyl in biological assays
Welcome to the technical support center for Thalidomide-O-amido-PEG4-propargyl. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this molecule in biological assays by addressing potential stability challenges.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and application of this compound in experimental settings.
Question: I am observing a rapid loss of activity of my this compound in my cell-based assay. What could be the cause?
Answer: A rapid loss of activity often points to compound instability under the specific assay conditions. The primary suspect is the hydrolysis of the O-amido linkage, which is susceptible to both acidic and basic conditions, as well as enzymatic degradation.
Recommended Actions:
-
Assess Compound Stability: Perform a time-course experiment to quantify the degradation of the compound under your specific assay conditions (e.g., media, temperature, pH). A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Optimize Buffer/Media pH: The O-amido bond is most stable at a neutral pH (6.8-7.4). Ensure your cell culture media or assay buffer is maintained within this range. Avoid highly acidic or basic additives.
-
Minimize Incubation Time: If the compound is degrading over the course of your experiment, try to reduce the incubation time to the minimum required to observe a biological effect.
-
Consider Serum-Free Media: Serum contains esterases and other enzymes that can accelerate the degradation of the compound. If your assay allows, test the compound's efficacy in serum-free or low-serum media.
Question: My LC-MS analysis shows multiple peaks for my compound sample after a short-term storage in aqueous buffer. Why is this happening?
Answer: The appearance of multiple peaks on LC-MS is a strong indicator of compound degradation. For this compound, the most likely degradation products are thalidomide (B1683933) itself and the PEG4-propargyl portion, resulting from the cleavage of the O-amido bond.
Recommended Actions:
-
Confirm Degradation Products: Analyze the mass of the new peaks to confirm if they correspond to the expected hydrolyzed products.
-
Adjust Storage Conditions: For short-term storage in aqueous solutions, it is crucial to use a buffer at neutral pH and store at 4°C. For long-term storage, the compound should be stored as a dry powder or in an anhydrous organic solvent like DMSO at -20°C or -80°C.
-
Prepare Fresh Solutions: Always prepare fresh aqueous solutions of the compound immediately before use to minimize degradation.
Frequently Asked Questions (FAQs)
Question: What are the primary mechanisms of degradation for this compound?
Answer: The primary degradation pathway is the hydrolysis of the O-amido linkage, which can be catalyzed by acid, base, or enzymes (e.g., esterases, amidases). This cleavage releases thalidomide and the PEGylated propargyl moiety.
Caption: Potential hydrolytic degradation pathway of this compound.
Question: What are the recommended storage conditions for this compound?
Answer: To ensure maximum stability and shelf-life, please adhere to the following storage recommendations.
| Form | Solvent | Temperature | Recommended Duration |
| Solid (Lyophilized Powder) | N/A | -20°C or -80°C | Up to 12 months |
| Stock Solution | Anhydrous DMSO | -20°C or -80°C | Up to 6 months |
| Aqueous Working Solution | Neutral pH Buffer (e.g., PBS pH 7.4) | 4°C | Less than 24 hours |
Question: How can I experimentally determine the stability of this compound in my specific assay buffer?
Answer: You can perform a simple time-course stability assay using HPLC or LC-MS. A detailed protocol is provided below.
Experimental Protocols
Protocol 1: Assessing Compound Stability in Aqueous Buffer
This protocol outlines a method to determine the rate of degradation of this compound in a specific aqueous buffer using HPLC or LC-MS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Assay buffer of interest (e.g., PBS, cell culture media)
-
HPLC or LC-MS system
-
Appropriate column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid)
-
Thermomixer or incubator
Procedure:
-
Prepare a Stock Solution: Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the DMSO stock solution into your assay buffer to a final concentration of 100 µM.
-
Incubate Samples: Aliquot the working solution into multiple vials and incubate them at the desired temperature (e.g., 37°C).
-
Collect Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and immediately quench the reaction by adding an equal volume of cold acetonitrile. This will precipitate proteins and halt further degradation.
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to an HPLC vial.
-
HPLC/LC-MS Analysis: Inject the samples onto the HPLC or LC-MS system.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the parent compound remaining versus time to determine the stability profile.
Caption: Experimental workflow for assessing compound stability.
Troubleshooting Decision Tree
If you are experiencing issues with your experiments, follow this decision tree to identify and resolve the problem.
Caption: Troubleshooting decision tree for experimental issues.
Technical Support Center: Enhancing Ternary Complex Formation with Thalidomide PROTACs
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for enhancing the formation and stability of ternary complexes involving thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC-induced ternary complex and why is its formation critical?
A ternary complex in the context of PROTACs is the structure formed when a PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon [CRBN] for thalidomide-based PROTACs).[1][2] This complex is the key species in the PROTAC mechanism of action.[2][3] Its formation brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to the target, which marks it for degradation by the proteasome.[4][5] The stability and conformation of this ternary complex are critical determinants of the efficiency and selectivity of protein degradation.[3][6]
Q2: What is "cooperativity" in ternary complex formation and why is it important?
Cooperativity refers to the phenomenon where the binding of the PROTAC to one of its protein partners (either the target or the E3 ligase) influences its affinity for the other.[1][2] Positive cooperativity, where the formation of a binary complex (e.g., PROTAC-CRBN) increases the affinity for the target protein, is highly desirable.[7] This leads to a more stable and longer-lived ternary complex, which often correlates with more efficient and potent protein degradation.[8] The Gibbs free energy (ΔG) value, measurable by techniques like Isothermal Titration Calorimetry (ITC), can be used to evaluate the stability of the ternary complex; a lower ΔG value indicates a more stable complex.[9]
Q3: What is the "hook effect" and how does it relate to ternary complex formation?
The "hook effect" describes the observation where the efficacy of a PROTAC (i.e., the amount of protein degradation) decreases at very high concentrations.[5][10] This occurs because the excess PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of separate binary complexes (PROTAC-Target and PROTAC-CRBN) rather than the productive ternary complex (Target-PROTAC-CRBN).[10][11] This prevents target ubiquitination and degradation.[12] It is a crucial consideration for dose-response experiments.
Q4: What are the primary off-target effects of thalidomide-based PROTACs?
The main off-target effects originate from the thalidomide (B1683933) (or its analogs, pomalidomide (B1683931) and lenalidomide) moiety itself.[10][12] These molecules can act as "molecular glues," recruiting unintended proteins, known as neosubstrates, to the CRBN E3 ligase for degradation.[10][11] Well-known neosubstrates include zinc finger transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), as well as SALL4.[10][11] Degradation of these proteins can lead to unintended biological outcomes, such as immunomodulatory effects.[10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during PROTAC development, with a focus on ternary complex formation.
Problem: My PROTAC shows good binary binding to the target and CRBN, but I see little to no protein degradation.
This is a common and challenging issue. Strong binary affinities do not guarantee effective degradation because the ultimate driver of efficacy is the formation of a productive ternary complex.[13] Follow these steps to diagnose the problem.
Step-by-Step Troubleshooting:
-
Confirm Target Engagement in Cells: Poor cell permeability is a common issue for PROTACs due to their high molecular weight.[14] It is crucial to verify that the PROTAC is entering the cell and binding its target.
-
Assess Ternary Complex Formation: If target engagement is confirmed, the next step is to verify the formation of the Target-PROTAC-CRBN complex within the cell.
-
Evaluate Linker and Complex Geometry: If Co-IP shows a weak or absent ternary complex, the issue likely lies in the PROTAC's structure. The linker is a critical component that dictates the orientation and stability of the complex.[4]
-
Solution: Systematically modify the linker. Vary its length, rigidity, and attachment points.[16][17] While simple PEG or alkyl chains are common starting points, more rigid structures can pre-organize the PROTAC for better binding.[17] Computational modeling can also help predict favorable conformations.[13][16]
-
-
Verify Proteasome-Mediated Degradation: If you confirm ternary complex formation but still see no degradation, ensure the proteasome is active and responsible for the degradation.
Problem: How can I rationally design my PROTAC to enhance ternary complex formation?
-
Focus on the Linker: The linker is not just a passive spacer; it is a critical determinant of ternary complex stability.[4] Historically, linker design has been a "trial and error" process, but rational design is becoming more common.[13][16] Consider linker length, composition, and the vector of attachment on both the warhead and the E3 ligase ligand.[17][19]
-
Leverage Cooperativity: Design PROTACs that create favorable new protein-protein interactions between the target and CRBN.[7] Structural biology techniques like X-ray crystallography can reveal these potential contacts.[7][9] Biophysical assays like SPR and ITC can quantify cooperativity, guiding optimization efforts.[20][21]
-
Use Computational Tools: Computational approaches can model the structure of the PROTAC-induced ternary complex, helping to screen different linker designs virtually before synthesis.[13][16] This can rapidly narrow down the vast chemical space of potential PROTACs.[16]
Quantitative Data Hub
The stability and efficacy of PROTACs can be quantified using biophysical and cellular assays. The tables below summarize key data for well-studied PROTACs.
Table 1: Biophysical Parameters of Ternary Complex Formation
| PROTAC | Target Protein | E3 Ligase | Binary K_D (Target) | Binary K_D (E3) | Cooperativity (α) | Reference |
| MZ1 | Brd4BD2 | VHL | 1 nM (SPR), 4 nM (ITC) | 29 nM (SPR), 66 nM (ITC) | 15-26 | [20][22] |
| AT1 | Brd4BD2 | VHL | ~200 nM | ~180 nM | >10 | [7] |
| BRD-5110 | PPM1D | CRBN | 1 nM (SPR) | ~3 µM (SPR) | N/A (Hook Effect) | [20][22] |
-
K_D: Dissociation constant, a measure of binding affinity (lower is stronger).
-
Cooperativity (α): A value >1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.
-
N/A: Not applicable or not reported.
Table 2: Impact of PROTAC Modifications on Cellular Degradation
| PROTAC | Modification from Parent | Target | DC_50 | D_max | Reference |
| dBET1 | Pomalidomide-based | BRD4 | ~4 nM | >95% | [18] |
| ARV-825 | Pomalidomide-based | BRD4 | ~1 nM | >98% | [23] |
| VHL-SNAP1-4C | 4-carbon linker | SNAP-EGFP | Effective | High | |
| VHL-SNAP1-6C | 6-carbon linker | SNAP-EGFP | Most Effective | High |
-
DC_50: Concentration of PROTAC required to degrade 50% of the target protein.
-
D_max: Maximum percentage of protein degradation achieved.
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[24]
-
Cell Seeding & Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-response of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).[14]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[18]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14][24]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with a primary antibody specific for the target protein.[24] Wash, then incubate with an appropriate HRP-conjugated secondary antibody.[24]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands.[14] Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.[14]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Cellular Ternary Complex Detection
This protocol verifies the physical interaction between the E3 ligase and the target protein, mediated by the PROTAC, in a cellular environment.[14]
-
Cell Treatment: Treat cells with the optimal degradation concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).[14]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors to preserve protein-protein interactions.[14][15]
-
Immunoprecipitation: Pre-clear the lysate to reduce non-specific binding. Incubate the pre-cleared lysate with an antibody against the E3 ligase (anti-CRBN) or the target protein overnight at 4°C.[14]
-
Pull-down: Use Protein A/G beads to capture the antibody-protein complexes.[15]
-
Washing and Elution: Wash the beads multiple times to remove non-specifically bound proteins. Elute the bound proteins from the beads.[15]
-
Detection: Analyze the eluate by Western blot. Probe separate blots for the presence of the target protein, CRBN, and other relevant proteins to confirm that all three components of the ternary complex are present in the immunoprecipitated sample.[15]
Protocol 3: Surface Plasmon Resonance (SPR) for In Vitro Ternary Complex Analysis
SPR is a powerful biophysical technique to measure the affinity (K_D) and kinetics (on/off-rates) of binary and ternary complex formation in real-time.[20][21][25]
-
Immobilization: Immobilize one of the proteins, typically the E3 ligase complex (e.g., His-tagged CRBN), onto a suitable sensor chip surface (e.g., NTA chip).[25]
-
Binary Interaction Analysis:
-
To measure PROTAC-CRBN binding, flow the PROTAC molecule at increasing concentrations over the immobilized CRBN and measure the binding response.[25]
-
To measure PROTAC-Target binding, immobilize the target protein and flow the PROTAC over the surface.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.[26]
-
Inject this mixture over the sensor chip with the immobilized CRBN.[25] An increase in binding response compared to the binary interactions indicates ternary complex formation.[25]
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the equilibrium dissociation constant (K_D), association rate (k_on), and dissociation rate (k_off).[26] Cooperativity (α) can be calculated by comparing the affinity of the proteins for the PROTAC in the binary versus the ternary context.[21]
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 13. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. profiles.foxchase.org [profiles.foxchase.org]
- 17. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. o2hdiscovery.co [o2hdiscovery.co]
- 26. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
Technical Support Center: Mitigating Off-Target Effects of Thalidomide-Based Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate off-target effects when working with thalidomide-based degraders, such as Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide-based degraders?
A1: The primary off-target effects of thalidomide-based degraders stem from the inherent activity of the thalidomide (B1683933), pomalidomide, or lenalidomide (B1683929) moiety. This component can act as a "molecular glue" to recruit unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[1] The most well-characterized neosubstrates are zinc finger transcription factors, including IKZF1 (Ikaros) and IKZF3 (Aiolos), and SALL4.[1] The degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects and potential teratogenicity.[1]
Q2: How can the "hook effect" contribute to off-target degradation?
A2: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase).[1] These non-productive binary complexes can sequester the E3 ligase, and it is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins.[1][2]
Q3: What are the main strategies to minimize off-target effects of thalidomide-based degraders?
A3: Several strategies can be employed to reduce the off-target effects of thalidomide-based degraders:
-
Modification of the Thalidomide Scaffold: Introducing bulky substituents at the C5 position of the phthalimide (B116566) ring can sterically hinder the binding of zinc finger neosubstrates.[1] Masking hydrogen-bond donors on the phthalimide ring can also reduce off-target binding.[1]
-
Linker Optimization: The length, composition, and attachment point of the linker can significantly influence the formation and stability of the ternary complex, thereby affecting selectivity.[3][4][5]
-
Change of E3 Ligase: Utilizing a different E3 ligase, such as VHL, which has a distinct substrate profile from CRBN, can be an effective strategy to avoid CRBN-mediated off-target effects.[3][]
-
Tumor-Specific Targeting: Conjugating the PROTAC to a tumor-specific ligand, such as an antibody or aptamer, can increase its concentration at the target site and minimize exposure to healthy tissues.
-
Pro-PROTACs: Designing the degrader as an inactive prodrug that is activated by specific enzymes or conditions within the target tissue can enhance selectivity.
Troubleshooting Guides
Problem 1: Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed in my experiments.
| Possible Causes | Solutions |
| The thalidomide moiety of your PROTAC is effectively recruiting neosubstrates to CRBN.[1] | 1. Modify the CRBN Ligand: Synthesize analogs with modifications at the C5 position of the phthalimide ring to sterically block neosubstrate binding. 2. Switch E3 Ligase: Redesign the PROTAC to utilize a VHL ligand instead of a CRBN ligand.[1][3] |
| The concentration of the PROTAC used is too high, potentially exacerbating off-target degradation.[1] | 1. Perform a Dose-Response Experiment: Determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects. 2. Use the Lowest Effective Concentration: Once the optimal concentration is identified, use the lowest possible concentration that achieves the desired level of on-target degradation for subsequent experiments. |
| The specific cell line used has high expression levels of the off-target proteins. | 1. Select an Alternative Cell Line: If possible, use a cell line with lower expression of the known off-target proteins to validate on-target effects. 2. Quantify Off-Target Levels: Acknowledge and quantify the extent of off-target degradation in your chosen cell line. |
Problem 2: My modified PROTAC shows reduced on-target degradation.
| Possible Causes | Solutions |
| The modification made to reduce off-target effects has negatively impacted the formation of the on-target ternary complex.[1] | 1. Assess Ternary Complex Formation: Use a NanoBRET assay to compare the formation of the on-target ternary complex with the original and modified PROTACs. A weaker signal with the modified PROTAC suggests impaired complex formation.[1][7][8] 2. Systematic Linker Modification: Explore different linker lengths and attachment points on the modified CRBN ligand to restore the optimal geometry for on-target degradation.[3][4] |
| The modified PROTAC has altered physicochemical properties, such as reduced cell permeability. | 1. Evaluate Cell Permeability: If possible, use assays to compare the cell permeability of the original and modified PROTACs. 2. Optimize Physicochemical Properties: If permeability is reduced, consider modifications to the linker or other parts of the molecule to improve its drug-like properties. |
Quantitative Data Summary
Table 1: Comparison of CRBN and VHL-based PROTACs for FLT3 Degradation
| PROTAC | E3 Ligase Recruiter | Target | Cell Line | DC50 | Dmax | Reference |
| PROTAC 1 | VHL | FLT3-ITD | MOLM-14 | <1 nM | >95% | [9] |
| PROTAC 2 | CRBN | FLT3-ITD | MOLM-14 | ~10 nM | >90% | [9] |
| PROTAC 3 | VHL | FLT3 | MV4-11 | <5 nM | >90% | [9] |
| PROTAC 4 | CRBN | FLT3 | MV4-11 | ~25 nM | >85% | [9] |
Note: This table provides a qualitative comparison based on available data. Direct head-to-head comparisons with identical binders and linkers are limited.[9]
Table 2: Effect of Thalidomide Analogs on TNF-α Inhibition
| Compound | Relative Potency (vs. Thalidomide) |
| Lenalidomide | More potent |
| Pomalidomide | More potent than Lenalidomide |
| CC-4047 (Actimid) | Potent |
This table summarizes the relative potency of thalidomide analogs in inhibiting TNF-α, a key immunomodulatory effect.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol outlines the steps for determining the degradation of a target protein in response to PROTAC treatment.[10][11]
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[11]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[10][11]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.[11]
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Mass Spectrometry-Based Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying unintended protein degradation using mass spectrometry.[12][13]
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~70-80% confluency.
-
Treat cells with the PROTAC at an optimal concentration, a higher concentration to check for the hook effect, a vehicle control (DMSO), and a negative control PROTAC (if available).[12]
-
Incubate for a short duration (e.g., 4-6 hours) to enrich for direct degradation targets.[12]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify the protein and digest it into peptides using trypsin.
-
-
Peptide Labeling (Optional but Recommended):
-
Label peptides from different conditions with isobaric tags (e.g., TMT, iTRAQ) for multiplexed quantitative analysis.[13]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.[13]
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.[12]
-
NanoBRET™ Assay for Ternary Complex Formation
This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase in live cells.[7][14][15]
Materials:
-
Cells suitable for transfection
-
Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase
-
Transfection reagent
-
Opti-MEM™
-
PROTAC of interest
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Luminometer with appropriate filters
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-target and HaloTag®-E3 ligase expression vectors.
-
Incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).[7]
-
-
Signal Measurement:
-
Add the Nano-Glo® Live Cell Substrate to all wells.
-
Measure donor (460 nm) and acceptor (618 nm) emission using a luminometer.[7]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[7]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses whether the PROTAC binds to its intended target in a cellular environment by measuring changes in the thermal stability of the target protein.[16][17]
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC or vehicle control.
-
-
Heat Challenge:
-
Heat the cell lysates or intact cells at a range of temperatures.
-
-
Separation of Soluble and Aggregated Proteins:
-
Lyse the cells (if treated intact) and separate the soluble fraction from the aggregated proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of soluble target protein at each temperature using Western blot, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
-
Visualizations
Caption: PROTAC-mediated degradation pathway.
Caption: Troubleshooting off-target effects.
Caption: Workflow for off-target assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. selvita.com [selvita.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pelagobio.com [pelagobio.com]
Technical Support Center: Optimizing PROTAC Concentration for Maximal Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing PROTAC concentration to achieve maximal target protein degradation and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and why is it problematic?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximal degradation is observed at an optimal intermediate concentration.[1] The hook effect is problematic because it can lead to the misinterpretation of experimental data. A potent PROTAC might be mistakenly classified as inactive if tested only at high concentrations where degradation is minimal.[1][2]
Q2: What causes the "hook effect"?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[2][3] A PROTAC's efficacy relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[4][5] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[3] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[2][3]
Q3: How do I determine the optimal concentration range for my PROTAC?
A3: To determine the optimal concentration, it is essential to perform a wide dose-response experiment.[3] It is recommended to test a broad range of concentrations, for instance from 1 pM to 100 µM, to identify the concentration that elicits maximal degradation (Dmax) and to observe any potential hook effect.[2] For future experiments, concentrations at or below the Dmax should be used.[2]
Q4: My PROTAC shows weak or no degradation. What are the possible reasons?
A4: There are several potential reasons for a lack of PROTAC activity:
-
Suboptimal PROTAC concentration: The concentration used may be too low to be effective or too high and falling within the hook effect region.[6]
-
Poor cell permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[3]
-
Inefficient ternary complex formation: Even if the PROTAC binds to both the target protein and the E3 ligase individually, it may not efficiently bring them together to form a stable ternary complex.[3]
-
Incorrect E3 ligase choice: The recruited E3 ligase may not be expressed at sufficient levels in the cell line being used or may not be suitable for the target protein.[3]
-
Instability of the PROTAC compound: The PROTAC may be unstable in the cell culture medium.[6]
Q5: What are the key parameters to characterize PROTAC efficacy?
A5: The two primary parameters for determining the efficacy of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[7]
-
Dmax: The maximal percentage of target protein degradation achievable with the PROTAC.[7]
Troubleshooting Guides
Issue 1: A bell-shaped dose-response curve is observed.
-
Likely Cause: This is a classic indicator of the "hook effect".[1]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, paying particular attention to the higher concentrations where the effect is observed.[2]
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax).[2]
-
Assess Ternary Complex Formation: Utilize biophysical assays such as NanoBRET or Co-Immunoprecipitation to directly measure the formation of the ternary complex at various PROTAC concentrations.[2]
-
Issue 2: No or weak degradation of the target protein is observed.
-
Likely Cause: The PROTAC concentration may be suboptimal, the compound may have poor cell permeability, or ternary complex formation may be inefficient.[3][6]
-
Troubleshooting Steps: A logical workflow can help diagnose this issue.
Issue 3: High variability between experimental replicates.
-
Likely Cause: Inconsistent cell culture conditions, reagent variability, or imprecise timing.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent cell seeding density and that cells are in the logarithmic growth phase during treatment.[8]
-
Use Fresh Reagents: Prepare fresh reagents and ensure the consistent quality of antibodies and other materials.[8]
-
Precise Incubation Times: Use a precise timer for all incubation steps to ensure consistency.[8]
-
Experimental Protocols
Dose-Response Curve for PROTAC Efficacy
This protocol is designed to determine the DC50 and Dmax of a PROTAC.
Methodology:
-
Cell Seeding: Plate cells in a 12-well plate at a density that will not lead to overconfluence during the experiment and allow them to adhere overnight.[9]
-
Compound Preparation: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[2] Include a vehicle-only control (e.g., DMSO).[9]
-
Treatment: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 24 hours).[7][9]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15 µg) onto an SDS-PAGE gel.[9]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.[8]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration to determine DC50 and Dmax.[8]
-
Time-Course Experiment for Degradation Kinetics
This protocol helps to determine the optimal treatment time for maximal degradation.
Methodology:
-
Cell Seeding: Seed cells as described in the dose-response protocol.
-
PROTAC Treatment: Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., the Dmax concentration determined from the dose-response curve).
-
Time Points: Harvest the cells at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).[8]
-
Analysis: Perform cell lysis, protein quantification, and Western blotting as described above for each time point.
-
Data Analysis: Plot the normalized target protein levels against time to visualize the degradation kinetics and determine the time required to reach Dmax.[8]
Data Presentation
Table 1: Example Dose-Response Data for a Hypothetical PROTAC
| PROTAC Concentration | % Target Protein Remaining (Normalized to Vehicle) |
| Vehicle (DMSO) | 100% |
| 1 nM | 85% |
| 10 nM | 50% (DC50) |
| 100 nM | 15% (Dmax) |
| 1 µM | 25% |
| 10 µM | 60% |
Table 2: Example Time-Course Data for a Hypothetical PROTAC at Dmax Concentration (100 nM)
| Time (hours) | % Target Protein Remaining (Normalized to 0h) |
| 0 | 100% |
| 2 | 70% |
| 4 | 45% |
| 8 | 20% |
| 12 | 15% |
| 24 | 15% |
| 48 | 25% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
validating cereblon engagement of Thalidomide-O-amido-PEG4-propargyl-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the engagement of Cereblon (CRBN), a crucial E3 ubiquitin ligase, by Proteolysis Targeting Chimeras (PROTACs) based on Thalidomide (B1683933) and its analogues. Understanding and quantifying this initial binding event is paramount for the successful design and optimization of potent and selective protein degraders. Here, we present a comparative analysis of key experimental techniques, detailed protocols, and supporting data to aid researchers in selecting the most appropriate assays for their workflow.
Core Concepts in PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. Thalidomide and its derivatives, such as pomalidomide (B1683931) and lenalidomide, are widely used as CRBN binders in PROTAC design.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).
Materials:
-
Cell line of interest
-
Test PROTACs
-
PBS
-
Lysis buffer with protease inhibitors
-
Thermal cycler or heating block
-
SDS-PAGE and Western blotting reagents
-
Anti-CRBN antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of PROTAC or vehicle for a specified time (e.g., 1-2 hours).
-
Cell Harvesting: Harvest the cells by scraping or trypsinization and wash with PBS.
-
Heating: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Western Blotting: Determine the protein concentration of the supernatant. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with an anti-CRBN antibody.
-
Data Analysis: Quantify the band intensities for CRBN. A shift in the melting curve to a higher temperature in the PROTAC-treated samples compared to the vehicle control indicates target engagement. For isothermal dose-response experiments, plot the amount of soluble CRBN at a single temperature against the PROTAC concentration to determine the EC50.
Fluorescence Polarization (FP) Assay
This protocol outlines a competitive FP assay to determine the binding affinity of a PROTAC to purified CRBN.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled thalidomide or pomalidomide tracer
-
Test PROTACs
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP)
-
Black, low-volume 384-well plates
-
Plate reader with FP capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test PROTAC in assay buffer. Prepare a solution of the fluorescent tracer and CRBN protein in assay buffer. The optimal concentrations will need to be determined empirically.
-
Assay Plate Setup: Add the PROTAC dilutions to the wells of the 384-well plate.
-
Reaction Initiation: Add the CRBN protein and fluorescent tracer mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.
-
FP Measurement: Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the FP signal against the PROTAC concentration and fit the data to a competitive binding model to determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
Validating the engagement of Cereblon is a critical step in the development of thalidomide-based PROTACs. This guide has provided a comparative overview of key assays, including NanoBRET™, CETSA®, and FP, along with detailed experimental protocols. By carefully selecting and implementing these methods, researchers can gain valuable insights into the binding of their PROTACs to Cereblon, enabling the rational design of more effective protein degraders. The provided quantitative data for well-characterized PROTACs serves as a useful benchmark for these studies.
comparing the efficacy of PEG4 linkers to alkyl linkers in PROTACs
A comprehensive guide for researchers on the comparative performance of Polyethylene (B3416737) Glycol (PEG) and Alkyl linkers in Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed methodologies.
In the rapidly evolving field of targeted protein degradation, the linker connecting the target-binding warhead and the E3 ligase ligand in a PROTAC molecule is a critical determinant of its success.[1] Among the plethora of linker types, flexible linkers, particularly those based on polyethylene glycol (PEG) and simple alkyl chains, are the most frequently employed.[][3] This guide provides an in-depth comparison of the efficacy of PEG4 linkers versus alkyl linkers, offering researchers and drug developers a clear perspective on their respective advantages and disadvantages, supported by quantitative data and detailed experimental protocols.
At a Glance: Key Differences
| Feature | PEG4 Linkers | Alkyl Linkers |
| Composition | Repeating ethylene (B1197577) glycol units | Saturated or unsaturated hydrocarbon chains |
| Solubility | High hydrophilicity, improves aqueous solubility[1][4] | Generally hydrophobic, may limit aqueous solubility[1] |
| Cell Permeability | Complex; can be advantageous by adopting folded conformations that shield polar surface area[4][5] | Can enhance membrane permeability due to lipophilicity[] |
| Metabolic Stability | May have reduced metabolic stability in vivo[1] | Generally more metabolically stable[1] |
| Ternary Complex Formation | Flexibility can be beneficial for achieving productive ternary complex geometry[7] | High degree of conformational flexibility can also facilitate ternary complex formation[3] |
| Synthesis | Can be more challenging and costly to synthesize[1] | Synthetically accessible and chemically stable[1] |
Quantitative Performance Metrics: A Comparative Analysis
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved) values.[3] The following tables summarize the impact of PEG versus alkyl linkers on the physicochemical properties and degradation performance of PROTACs from various studies.
Table 1: Impact of Linker Composition on Physicochemical Properties of BRD4-Targeting PROTACs [4]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.[4]
This table illustrates that increasing the PEG linker length leads to a decrease in lipophilicity (cLogP) and an increase in the topological polar surface area (TPSA), which can influence solubility and cell permeability.[4]
Table 2: Influence of Linker Composition on Degradation of CRBN [8]
| PROTAC | Linker Composition | Degradation Efficacy |
| PROTAC A | Nine-atom alkyl chain | Concentration-dependent decrease |
| PROTAC B | Three PEG units | Weak degradation |
This study implied that the incorporation of oxygen in place of CH2 groups was somehow inhibiting the PROTAC activity, although the associated mechanism was not explored.[8]
Table 3: Comparison of Flexible Linkers for Androgen Receptor (AR) Degradation [3]
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation |
| Flexible (Alkyl) | Nine-atom alkyl chain | Concentration-dependent decrease |
These findings highlight that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing.[3] While PEG linkers are utilized in approximately 54% of reported PROTACs, alkyl chains are also a common motif.[3][9]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and the experimental setups used to evaluate them, the following diagrams are provided.
Caption: The mechanism of action for a PROTAC, leading to protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Detailed Experimental Protocols
A rigorous comparison of PROTAC linkers necessitates robust and reproducible experimental methods. Below are detailed protocols for the key assays involved in evaluating PROTAC efficacy.
Ternary Complex Formation Assay
This assay determines the ability of the PROTAC to induce the formation of the ternary complex (POI-PROTAC-E3 ligase).[10]
-
Principle: Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity and kinetics of the ternary complex formation.[10] Cellular assays like NanoBRET™ can also be employed to assess complex formation in a more physiologically relevant environment.[11]
-
Protocol (Illustrative using SPR):
-
Immobilize the E3 ligase (e.g., VHL or Cereblon) on an SPR sensor chip.[10]
-
Inject the target protein (POI) alone to establish a baseline and confirm no direct interaction with the E3 ligase.
-
In separate experiments, inject a series of concentrations of the PROTAC to determine its binary affinity for the E3 ligase.
-
To measure ternary complex formation, inject a constant concentration of the POI mixed with varying concentrations of the PROTAC over the E3 ligase-coated surface.
-
The resulting sensorgrams will show an enhancement in binding response in the presence of both the POI and the PROTAC, indicating ternary complex formation.
-
Analyze the data to determine the binding affinity (KD) and cooperativity (α) of the ternary complex.[10]
-
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein.[12]
-
Principle: A reconstituted system containing purified E1, E2, E3 ligase, ubiquitin, ATP, and the target protein is used. The ubiquitination of the target protein is then detected, typically by Western blot.[12]
-
Protocol:
-
Set up reactions containing E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (e.g., CRL4-CRBN), ubiquitin, ATP, and the purified target protein.[12]
-
Add the PROTAC at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using a primary antibody specific to the target protein.
-
A "ladder" of higher molecular weight bands above the unmodified target protein indicates poly-ubiquitination.[12]
-
Cellular Degradation Assay (Western Blot)
This is the most common assay to determine the DC50 and Dmax of a PROTAC in a cellular context.[13]
-
Principle: Cells are treated with the PROTAC, and the level of the target protein is quantified by Western blot.
-
Protocol:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specific duration (e.g., 24-48 hours).
-
Lyse the cells and determine the total protein concentration of each lysate using an assay like the BCA assay.[13]
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody against the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence imager.[13]
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax values.[13]
-
Conclusion: Making an Informed Choice
The choice between a PEG4 and an alkyl linker is not a one-size-fits-all decision and is highly dependent on the specific PROTAC system being developed.
-
PEG4 linkers are an excellent starting point when hydrophilicity and aqueous solubility are primary concerns.[1][4] Their flexibility can be advantageous in achieving a productive ternary complex.[7] However, potential metabolic instability should be considered.[1]
-
Alkyl linkers offer synthetic simplicity and greater metabolic stability.[1] Their hydrophobicity can be beneficial for cell permeability but may negatively impact solubility.[1][]
Ultimately, a systematic approach involving the synthesis and evaluation of a series of PROTACs with varying linker compositions and lengths is crucial for identifying the optimal linker for a given target and E3 ligase pair.[3] The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in the rational design of potent and effective protein degraders.
References
- 1. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. Ternary Complex Formation [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to E3 Ligase Linkers: Evaluating Thalidomide-O-amido-PEG4-propargyl in the PROTAC Landscape
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1]
This guide provides an objective comparison of Thalidomide-O-amido-PEG4-propargyl with other commonly used E3 ligase linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.
This compound: A Profile
This compound is a readily available linker that incorporates a thalidomide (B1683933) moiety for recruitment of the Cereblon (CRBN) E3 ligase. Its key features include:
-
PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility of the PROTAC molecule.[2]
-
Propargyl Group: The terminal alkyne group allows for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for facile and efficient conjugation to a target protein ligand containing an azide (B81097) group.[][4] This modular approach is highly valuable for the rapid synthesis of PROTAC libraries.[5]
-
Amido Linkage: The amido group connects the thalidomide to the PEG spacer.
Comparison with Other E3 Ligase Linkers
PROTAC linkers can be broadly categorized into flexible, rigid, and "clickable" types, each with distinct properties that impact PROTAC performance.
Flexible Linkers: Alkyl and PEG Chains
Alkyl and PEG chains are the most frequently used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[1]
-
Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility.[1] While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[1]
-
PEG Chains: PEG linkers, like the one in this compound, improve the water solubility of PROTACs.[2] However, they may have reduced metabolic stability in vivo compared to alkyl linkers.[2] The gauche effect of PEG-type linkers may contribute to a larger proportion of folded conformations, which can be beneficial for cell permeability.[6]
Rigid Linkers
Rigid linkers, which can include structures like alkynes, piperazines, and triazoles, offer less conformational flexibility.[7] This can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation, but may also introduce steric hindrance if the geometry is not favorable.
"Clickable" Linkers
"Clickable" linkers, such as those containing alkyne or azide functionalities, facilitate the rapid and efficient synthesis of PROTAC libraries through click chemistry.[] The resulting triazole ring from a CuAAC reaction is metabolically stable and can participate in hydrogen bonding within the ternary complex.[]
Data Presentation: Performance Comparison of E3 Ligase Linkers
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize findings from studies on PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, illustrating the impact of linker composition and length on degradation efficiency.
Table 1: Comparison of Alkyl vs. PEG Linkers for BRD4 Degradation by CRBN-based PROTACs
| Linker Type | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Alkyl | Nine-atom alkyl chain | CRBN | HEK293T | Concentration-dependent decrease | Not specified | [1] |
| PEG | Three PEG units | CRBN | HEK293T | Weak degradation | Not specified | [1] |
| PEG | No PEG units | BRD4 | H661 | < 0.5 | > 90 | [8] |
| PEG | 1 PEG unit | BRD4 | H661 | > 5 | ~50 | [8] |
Table 2: Impact of PEG Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs
| Number of PEG Units | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 0 | BRD4 | H661 | < 0.5 | > 90 | [8] |
| 1 | BRD4 | H661 | > 5 | ~50 | [8] |
| 3 | BRD4 | Various | Variable | Variable | [8] |
Note: The data presented is a synthesis of findings from multiple research articles. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions. The "hook effect," where the efficacy of a PROTAC decreases at higher concentrations, is a common phenomenon and should be considered when interpreting degradation data.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for PROTAC-Induced Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[9]
1. Cell Culture and Treatment:
- Plate cells at an appropriate density and allow them to adhere overnight.[10]
- Treat cells with varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[9]
- Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[9]
2. Cell Lysis:
- After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[9]
- Add ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors to each dish.[9]
- Scrape the cells and collect the lysate in a microcentrifuge tube.[9]
- Incubate the lysate on ice for 30 minutes with occasional vortexing.[9]
- Centrifuge the lysate at high speed to pellet cell debris.[9]
- Transfer the supernatant to a new tube.[9]
3. Protein Quantification and Sample Preparation:
- Determine the protein concentration of each lysate using a protein assay such as the BCA assay.[10]
- Normalize the protein concentration of all samples with lysis buffer.[10]
- Add Laemmli sample buffer to each lysate.[10]
- Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]
4. SDS-PAGE and Protein Transfer:
- Load equal amounts of protein per lane of an SDS-PAGE gel.[10]
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
5. Immunoblotting:
- Block the membrane with a blocking buffer for 1 hour at room temperature.[10]
- Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[10]
- Wash the membrane three times with TBST.[10]
- Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
- Wash the membrane three times with TBST.[10]
6. Detection and Analysis:
- Apply a chemiluminescent substrate to the membrane.[10]
- Capture the chemiluminescent signal using an imaging system.[10]
- Quantify the band intensities using densitometry software. The level of the target protein is normalized to a loading control.[10]
- The percentage of protein degradation is calculated relative to the vehicle-treated control.[10]
Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the target protein-PROTAC-E3 ligase ternary complex.[11]
1. Reagent Preparation:
- Prepare solutions of the tagged target protein, tagged E3 ligase, and the PROTAC at various concentrations in an appropriate assay buffer.
2. Assay Procedure:
- Add the PROTAC at various concentrations to the wells of a microplate.
- Add the mixture of tagged target protein and tagged E3 ligase to the wells.
- Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for complex formation.
- Add the donor and acceptor antibodies/reagents to the wells.
- Incubate for another specified time (e.g., 60 minutes) at room temperature in the dark.
- Measure the TR-FRET signal on a compatible plate reader.
In-Cell Ubiquitination Assay (NanoBRET™)
This assay detects the ubiquitination of the target protein in live cells.[12]
1. Cell Preparation:
- Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and ubiquitin fused to a HaloTag®.
- Plate the transfected cells in a microplate and incubate overnight.
2. Assay Procedure:
- Treat the cells with the PROTAC of interest at various concentrations.
- Add the HaloTag® ligand and the NanoLuc® substrate to the cells.
- Measure the bioluminescence resonance energy transfer (BRET) signal, which indicates the proximity of the ubiquitinated target protein.
Mandatory Visualizations
Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.
Caption: A typical workflow for evaluating the efficacy of a PROTAC using Western blotting.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in more rigid and "clickable" linkers to improve potency, selectivity, and drug-like properties. This compound represents a versatile building block for PROTAC synthesis, combining the benefits of a hydrophilic PEG spacer with the efficiency of click chemistry for conjugation. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths.[13] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. pubs.acs.org [pubs.acs.org]
The Length of the Leash: How PEG Linkers Modulate PROTAC Activity
In the intricate dance of targeted protein degradation, the linker of a Proteolysis Targeting Chimera (PROTAC) is far more than a simple tether. It is a critical determinant of efficacy, dictating the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, the essential prelude to degradation. Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) has emerged as a popular choice due to its hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of how PEG linker length impacts PROTAC activity, supported by experimental data and detailed protocols to aid researchers in the rational design of potent protein degraders.
The fundamental role of the linker is to bridge the target protein and the E3 ligase, enabling the transfer of ubiquitin and subsequent degradation by the proteasome.[1][2] The length of this linker is a crucial parameter; a linker that is too short may lead to steric hindrance, preventing the formation of a productive ternary complex, while an excessively long linker can result in reduced efficacy due to increased conformational flexibility and a lower effective concentration.[3] The optimal linker length is therefore a delicate balance that must be empirically determined for each target-ligase pair.
Comparative Analysis of PEG Linker Length on PROTAC Performance
The relationship between PEG linker length and PROTAC efficacy is often non-linear.[4] A systematic evaluation of different linker lengths is crucial to identify the optimal configuration for maximal target degradation. The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on key performance indicators such as half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
| Target Protein | E3 Ligase | Linker Composition (Number of PEG units) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | VHL | PEG3 | 55 | 85 | Not Specified | [3] |
| PEG4 | 20 | 95 | [3] | |||
| PEG5 | 15 | >98 | [3] | |||
| PEG6 | 30 | 92 | [3] | |||
| BRD4 | CRBN | 0 PEG units | < 500 | Not Specified | H661 | [4][5] |
| 1-2 PEG units | > 5000 | Not Specified | H661 | [4][5] | ||
| 4-5 PEG units | < 500 | Not Specified | H661 | [4][5] | ||
| TBK1 | VHL | < 12 atoms (Alkyl/Ether) | No degradation | Not Specified | Not Specified | [4][5] |
| 21 atoms (Alkyl/Ether) | 3 | 96 | Not Specified | [4][5] | ||
| 29 atoms (Alkyl/Ether) | 292 | 76 | Not Specified | [5] | ||
| Estrogen Receptor (ER) | VHL | 9 atoms (Alkyl) | 140,000 (IC50) | Not Specified | MCF7 | [5] |
| 16 atoms (Alkyl) | 26,000 (IC50) | Not Specified | MCF7 | [5][6] | ||
| > 16 atoms (Alkyl) | > 200,000 (IC50) | Not Specified | MCF7 | [5] |
Note: The data presented is a synthesis from multiple sources and may involve different experimental conditions. Direct comparison between different target systems should be made with caution. The "optimal" linker length is highly context-dependent.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated degradation of a target protein.
Caption: A generalized workflow for assessing PROTAC efficacy.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison of PROTAC efficacy, standardized experimental protocols are essential.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.[7]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa, MCF-7) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.[8]
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 4, 8, 16, 24 hours).[8] Include a vehicle control (e.g., DMSO).[7]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Scrape the cells and collect the lysate.[7]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[7]
-
Determine the protein concentration of each lysate using a BCA protein assay.[7]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.[7]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[8]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[11]
-
Cell Viability Assay (CellTiter-Glo®)
This assay assesses the downstream effect of target protein degradation on cell proliferation and viability.[12]
-
Cell Seeding and Treatment:
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[12]
-
Add CellTiter-Glo® reagent to each well.[12]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence using a luminometer.[12]
-
Calculate cell viability as a percentage of the vehicle-treated control to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[14]
-
Cell Culture and Treatment:
-
Cell Lysis and Immunoprecipitation:
-
Lyse cells in a non-denaturing lysis buffer.[14]
-
Quantify protein concentration using a BCA assay.[14]
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.[14]
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein overnight at 4°C.[14]
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.[14]
-
Wash the beads multiple times with wash buffer to remove non-specific binders.[14]
-
-
Elution and Western Blot Analysis:
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design, with a profound impact on the molecule's ability to induce potent and efficient degradation of a target protein. The provided data highlights the necessity of systematic linker length optimization for each specific PROTAC system. The detailed experimental protocols offer a standardized framework for researchers to conduct these comparative studies, ultimately facilitating the development of more effective targeted protein degraders. The "trial and error" approach to linker design is increasingly being supplemented by rational, structure-guided strategies to accelerate the discovery of novel therapeutics.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Thalidomide and Lenalidomide-Based PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thalidomide (B1683933) and lenalidomide-based Proteolysis Targeting Chimeras (PROTACs). It delves into their performance, supported by experimental data, and offers detailed methodologies for key validation assays.
PROTACs are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The resulting ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
Thalidomide and its analog lenalidomide (B1683929) are widely used ligands for the Cereblon (CRBN) E3 ligase, a key component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. The choice between these two molecules as the CRBN-recruiting element in a PROTAC can significantly influence the degrader's efficacy, selectivity, and physicochemical properties.
Performance Comparison: Degradation Efficiency
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Comparative studies of PROTACs targeting the same protein but utilizing either thalidomide or lenalidomide derivatives can provide valuable insights into their relative performance.
Table 1: Comparative Degradation of BRD4 by Thalidomide and Lenalidomide-Based PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Thalidomide | BRD4 | Not Specified | 0.1 - 0.3 | >90 | [1] |
| PROTAC 2 | Lenalidomide | BRD4 | Not Specified | pM range | >90 | [1] |
Note: The specific linker details for these PROTACs were not fully disclosed in the source material but serve as a valuable head-to-head comparison.
Binding Affinity to Cereblon (CRBN)
The initial step in the mechanism of action of these PROTACs is the binding of the thalidomide or lenalidomide moiety to CRBN. The affinity of this interaction can influence the efficiency of ternary complex formation and, consequently, the degradation of the target protein. Pomalidomide, another thalidomide analog, is also frequently used in PROTAC design and often exhibits a higher binding affinity to CRBN.
Table 2: Binding Affinities of Thalidomide, Lenalidomide, and Pomalidomide to CRBN
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Competitive Titration | [1] |
| Lenalidomide | ~178 nM | Competitive Titration | [1] |
| Pomalidomide | ~157 nM | Competitive Titration | [1] |
Physicochemical and Stability Considerations
Studies have suggested that lenalidomide-based PROTACs may offer advantages in terms of their physicochemical properties. The chemical structure of lenalidomide, which lacks one of the phthalimide (B116566) carbonyl groups present in thalidomide, can contribute to improved metabolic and chemical stability.[1] This enhanced stability can be a critical factor for the overall in vivo performance and durability of a PROTAC.
Signaling Pathway and Mechanism of Action
Both thalidomide and lenalidomide-based PROTACs function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with the E3 ligase, leading to the transfer of ubiquitin to the target protein and its subsequent degradation by the 26S proteasome.
PROTAC-mediated protein degradation pathway.
Experimental Protocols
Accurate evaluation and comparison of thalidomide and lenalidomide-based PROTACs rely on robust experimental methodologies. Below are detailed protocols for key experiments.
Western Blot for Target Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC or vehicle control
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to the ubiquitinated target protein indicates a positive result.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of target protein degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC or a vehicle control.
-
Incubation: Incubate the plates for a desired period (e.g., 48 or 72 hours).
-
Assay Procedure:
-
MTT: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent and measure the absorbance at 570 nm.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).
Experimental Workflow
A typical workflow for the characterization of a novel PROTAC involves a series of in vitro and cell-based assays to confirm its mechanism of action and assess its efficacy and selectivity.
General experimental workflow for PROTAC characterization.
Conclusion
Both thalidomide and lenalidomide are effective recruiters of the CRBN E3 ligase for targeted protein degradation. The available data suggests that lenalidomide-based PROTACs may offer advantages in terms of degradation potency and physicochemical stability. However, the optimal choice of the E3 ligase ligand will ultimately depend on the specific target protein, the desired properties of the final PROTAC molecule, and the synthetic strategy employed. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers to make informed decisions in the design and optimization of novel CRBN-recruiting degraders.
References
Confirming the Handshake: A Comparative Guide to Biophysical Methods for Ternary Complex Formation
For researchers, scientists, and drug development professionals, confirming the formation of a ternary complex—a crucial intermediate in mechanisms like targeted protein degradation mediated by PROTACs—is paramount. This guide provides an objective comparison of key biophysical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
The induced proximity of two proteins by a small molecule is a cornerstone of novel therapeutic modalities. Validating the formation and characterizing the stability of the resulting ternary complex are critical steps in the development pipeline. A variety of biophysical techniques can be employed, each with its own set of advantages and limitations. This guide will delve into some of the most prevalent methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Biolayer Interferometry (BLI), Proximity-Based Assays (FRET/BRET), MicroScale Thermophoresis (MST), and Native Mass Spectrometry (MS).
Quantitative Comparison of Biophysical Methods
The choice of method often depends on the specific questions being asked, such as the need for kinetic data, thermodynamic parameters, or high-throughput screening. The following table summarizes key quantitative parameters for several common techniques.
| Method | Typical Analytes | Information Provided | Affinity Range | Throughput | Sample Consumption | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | Purified proteins, small molecules | Kinetics (ka, kd), Affinity (KD), Stoichiometry, Cooperativity | pM to mM | Medium | Low to Medium | Real-time, label-free kinetic data.[1][2] | Immobilization can affect protein activity; potential for mass transport limitations.[3] |
| Isothermal Titration Calorimetry (ITC) | Purified proteins, small molecules in solution | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | nM to µM | Low | High | Gold standard for thermodynamics; solution-based, label-free.[4][5] | Low throughput, high sample requirement, no kinetic information.[2][6] |
| Biolayer Interferometry (BLI) | Purified proteins, small molecules | Kinetics (ka, kd), Affinity (KD) | pM to mM | High | Low | Real-time, label-free, higher throughput than SPR.[1][7] | Less sensitive than SPR for small molecules. |
| FRET/BRET | Labeled proteins (in vitro or in cells) | Proximity, relative affinity | nM to µM | High | Low | Can be used in living cells; high sensitivity.[8][9] | Requires labeling/genetic modification; indirect measurement of affinity. |
| MicroScale Thermophoresis (MST) | Labeled or unlabeled proteins in solution | Affinity (KD) | pM to mM | High | Very Low | Low sample consumption; tolerant of complex buffers/lysates.[10][11] | Typically requires labeling for one partner; indirect measurement. |
| Native Mass Spectrometry (MS) | Purified protein complexes | Stoichiometry, direct observation of complex, relative abundance | N/A | Low to Medium | Low | Label-free, direct detection of all species in solution.[12][13] | Does not directly provide kinetic or thermodynamic data; specialized instrumentation. |
Experimental Workflow & Signaling Pathway
The formation of a ternary complex, for instance in the context of Proteolysis Targeting Chimeras (PROTACs), is a critical step in inducing protein degradation. The following diagram illustrates the general workflow for assessing ternary complex formation.
Figure 1. General workflow for the biophysical characterization of ternary complex formation.
Detailed Experimental Protocols
Below are generalized protocols for key biophysical methods. Specific concentrations, buffers, and instrumentation will require optimization for each system.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This method allows for the real-time measurement of binding kinetics and affinity of both binary and ternary complexes.[6][14]
Objective: To determine the kinetics (ka, kd) and affinity (KD) of a PROTAC-induced ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified E3 ligase (for immobilization)
-
Purified target protein (analyte)
-
PROTAC molecule
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Covalently immobilize the E3 ligase onto the sensor chip surface via amine coupling.[15] A low-density surface is often recommended for ternary complex experiments to minimize mass transport limitations.[2]
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface to determine the binary binding affinity (KDbinary).
-
Ternary Interaction: Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (ideally 20-50 times greater than its binary KD with the PROTAC) and varying concentrations of the PROTAC.[2]
-
Injection and Data Collection: Inject these pre-incubated mixtures over the E3 ligase surface. The increase in response units (RU) compared to the binary interaction will indicate ternary complex formation.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and dissociation constant (KDternary).
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD (α = KDbinary / KDternary).[14] A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[4][5]
Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS, and stoichiometry) of ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase
-
Purified target protein
-
PROTAC molecule
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects. Accurately determine the concentrations of all components.[5]
-
Experiment Setup:
-
Titration 1 (Binary): Titrate the PROTAC into the sample cell containing the target protein to determine the binary binding thermodynamics.
-
Titration 2 (Ternary): Saturate the target protein with the PROTAC to form the binary complex. Place this binary complex in the sample cell. Titrate the E3 ligase into the sample cell. The resulting heat changes correspond to the formation of the ternary complex.
-
-
Data Acquisition: Perform a series of injections (e.g., 20-30 injections of 1-2 µL) with sufficient spacing to allow the signal to return to baseline.
-
Data Analysis: Integrate the heat-flow peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: KD, stoichiometry (n), and enthalpy (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Native Mass Spectrometry (MS) for Stoichiometry Confirmation
Native MS allows for the direct observation of intact protein complexes under non-denaturing conditions, providing confirmation of complex formation and stoichiometry.[12][13]
Objective: To confirm the formation and determine the stoichiometry of the ternary complex.
Materials:
-
Mass spectrometer equipped for native MS (e.g., Q-TOF, Orbitrap)
-
Nano-electrospray ionization source
-
Purified E3 ligase
-
Purified target protein
-
PROTAC molecule
-
Volatile buffer (e.g., ammonium (B1175870) acetate)
Procedure:
-
Sample Preparation: Buffer-exchange the proteins into a volatile buffer such as ammonium acetate.
-
Complex Formation: Incubate the E3 ligase, target protein, and PROTAC at desired concentrations to allow for complex formation.
-
Mass Spectrometry Analysis: Introduce the sample into the mass spectrometer using a nano-electrospray source under gentle conditions to preserve the non-covalent interactions.
-
Data Acquisition: Acquire mass spectra over a high m/z range to detect the large, multi-charged protein complexes.
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the species present in the solution. The detection of a species with a mass corresponding to the sum of the E3 ligase, target protein, and PROTAC confirms the formation of a 1:1:1 ternary complex.[16]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Proximity Assay
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of a complex.[8][17]
Objective: To detect the formation of the ternary complex in a high-throughput format.
Materials:
-
TR-FRET compatible plate reader
-
Tagged E3 ligase (e.g., His-tagged) and tagged target protein (e.g., GST-tagged)
-
Lanthanide-labeled antibody against one tag (donor, e.g., anti-His-Europium)
-
Fluorescently labeled antibody against the other tag (acceptor, e.g., anti-GST-APC)
-
PROTAC molecule
-
Assay buffer
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged proteins, antibodies, and a dilution series of the PROTAC.
-
Assay Plate Setup: In a microplate, add the tagged E3 ligase, tagged target protein, and the PROTAC at various concentrations.
-
Antibody Addition: Add the donor and acceptor antibody pair to the wells.
-
Incubation: Incubate the plate to allow for complex formation and antibody binding.
-
Signal Detection: Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio with increasing PROTAC concentration indicates the formation of the ternary complex. The data can be fitted to a dose-response curve to determine an EC50 value for complex formation.
This guide provides a starting point for researchers looking to confirm and characterize ternary complex formation. The selection of the most suitable biophysical method will depend on the specific biological question, available resources, and the properties of the interacting molecules. A multi-faceted approach, employing orthogonal techniques, is often the most robust strategy to confidently characterize these critical interactions.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aragen.com [aragen.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. DSpace [diposit.ub.edu]
- 9. Visualization of ternary complexes in living cells by using a BiFC-based FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 11. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Native mass spectrometry interrogation of complexes formed during targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. med.emory.edu [med.emory.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Click Chemistry Reagents for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The modular nature of Proteolysis Targeting Chimeras (PROTACs) necessitates robust and efficient chemical ligation strategies for their synthesis. Click chemistry has emerged as a powerful tool, offering high yields and functional group tolerance under mild conditions.[1] This guide provides an objective comparison of the two most prominent click chemistry reactions used in PROTAC synthesis: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We present a detailed analysis of their respective reagents, supported by experimental data, to assist researchers in selecting the optimal strategy for their PROTAC development endeavors.
At a Glance: CuAAC vs. SPAAC for PROTAC Synthesis
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[2] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide, driven by ring strain.[2] |
| Key Reagents | Terminal Alkyne, Azide, Copper(I) source (e.g., CuSO₄), Reducing agent (e.g., Sodium Ascorbate), Ligand (e.g., TBTA, THPTA, BTTES).[1] | Azide, Strained Cyclooctyne (e.g., DBCO, BCN).[2] |
| Reaction Speed | Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[3] Can be significantly accelerated by ligands. | Slower than CuAAC, with rates highly dependent on the specific cyclooctyne used.[2][3] |
| Biocompatibility | Limited by the cytotoxicity of the copper catalyst. Modern ligands (e.g., BTTES) significantly improve biocompatibility by chelating copper and allowing for lower catalyst concentrations.[1] | Excellent biocompatibility due to the absence of a cytotoxic metal catalyst, making it ideal for in vivo and live-cell applications.[3] |
| Yield | Generally high to quantitative yields (often >90%) under optimized conditions.[4] For example, a library of BRD4-targeting PROTACs was synthesized with yields ranging from 55-90%.[5] | Can achieve high to quantitative yields, but may require longer reaction times or higher concentrations of reagents compared to CuAAC.[6] |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS) and may lead to side reactions with certain functional groups, such as thiols.[1][7] | Some strained alkynes can react with thiols, leading to off-target labeling.[8] |
| Cost of Reagents | Generally lower cost for basic reagents (terminal alkynes, azides). Ligands can vary in price. | Strained cyclooctynes are typically more expensive and complex to synthesize.[9] |
In-Depth Comparison of Click Chemistry Reagents
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction for PROTAC synthesis due to its fast kinetics and high yields.[2] The reaction's success in biological applications hinges on the use of ligands to stabilize the Cu(I) oxidation state and mitigate its cytotoxicity.
The choice of ligand is critical for balancing reaction efficiency and biocompatibility. Next-generation ligands have been developed to overcome the limitations of earlier ones.
| Ligand | Key Characteristics | Reaction Rate Enhancement | Biocompatibility |
| TBTA (Tris(benzyltriazolylmethyl)amine) | First-generation ligand, effective at stabilizing Cu(I) but has poor water solubility. | Baseline for comparison. | Low, due to poor solubility and higher required copper concentrations. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble analog of TBTA, offering improved biocompatibility. | Moderate improvement over TBTA. | Moderate, allows for reactions in aqueous buffers with reduced cytotoxicity compared to TBTA. |
| BTTES (3-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid) | Next-generation water-soluble ligand with bulky tert-butyl groups that accelerate the reaction and enhance biocompatibility. | Significant rate enhancement, allowing for lower copper concentrations. | High, enables efficient bioconjugation in sensitive biological environments with minimal toxicity. |
Quantitative Data on CuAAC Ligand Performance
| Ligand | % Product Formed at 30 minutes |
| BTTPS | >50% |
| BTTES | ~45% |
| BTTP | ~45% |
| TBTA | <20% |
| Data extracted from a fluorogenic assay monitoring the reaction of propargyl alcohol and 3-azido-7-hydroxycoumarin. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is the cornerstone of copper-free click chemistry and the preferred method for in vivo PROTAC synthesis and live-cell labeling due to its exceptional biocompatibility.[3] This reaction relies on the high ring strain of cyclooctynes to achieve cycloaddition with azides without the need for a metal catalyst.
The most widely used strained alkyne for PROTAC synthesis is Dibenzocyclooctyne (DBCO).
| Reagent | Key Characteristics |
| DBCO (Dibenzocyclooctyne) | A highly reactive and relatively stable cyclooctyne. Available with various functional groups (e.g., NHS ester, maleimide, carboxylic acid) for straightforward conjugation to warheads or E3 ligase ligands.[10] |
| BCN (Bicyclo[6.1.0]nonyne) | Another commonly used strained alkyne. Can exhibit different reactivity profiles compared to DBCO. |
While SPAAC is generally slower than CuAAC, its catalyst-free nature is a significant advantage in many biological contexts.[3]
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC via CuAAC
This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling an alkyne-functionalized E3 ligase ligand with an azide-functionalized BRD4 ligand using BTTES as the copper-chelating ligand.
Materials:
-
Azide-functionalized BRD4 ligand (e.g., JQ1-azide)
-
Alkyne-functionalized E3 ligase ligand (e.g., pomalidomide-alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
BTTES ligand
-
Dimethylformamide (DMF) or a similar polar aprotic solvent
-
Phosphate-buffered saline (PBS)
-
Reverse-phase HPLC for purification
-
LC-MS for reaction monitoring and product characterization
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve the azide-functionalized BRD4 ligand (1.0 eq) and the alkyne-functionalized E3 ligase ligand (1.1 eq) in DMF.
-
Catalyst Preparation: In a separate tube, prepare a stock solution of CuSO₄ and BTTES in water. The recommended ratio of ligand to copper is typically 5:1 to ensure all copper is chelated.
-
Initiation of Click Reaction: Add the CuSO₄/BTTES solution to the reaction mixture, followed by the addition of a freshly prepared solution of sodium ascorbate in water. The final concentration of copper is typically in the range of 50-100 µM.
-
Reaction Progression: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, the reaction mixture can be diluted with DMSO and purified directly by reverse-phase preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by high-resolution mass spectrometry and NMR.
Protocol 2: Synthesis of a BRD4-Targeting PROTAC via SPAAC
This protocol details the synthesis of a BRD4-targeting PROTAC by reacting an azide-functionalized BRD4 ligand with a DBCO-functionalized E3 ligase ligand.[10]
Materials:
-
Azide-functionalized BRD4 ligand (e.g., JQ1-azide)
-
DBCO-functionalized E3 ligase ligand (e.g., pomalidomide-DBCO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reverse-phase HPLC for purification
-
LC-MS for reaction monitoring and product characterization
Procedure:
-
Reaction Setup: Dissolve the azide-functionalized BRD4 ligand (1.0 eq) and the DBCO-functionalized E3 ligase ligand (1.1 eq) in DMSO.
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction time can vary from 4 to 24 hours depending on the concentration of the reactants and the specific DBCO reagent used. Monitor the reaction progress by LC-MS.[10]
-
Purification: Once the reaction is complete, dilute the mixture with DMSO and purify the final PROTAC using reverse-phase preparative HPLC.[10]
-
Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry and NMR.
Visualizing the Chemistry
PROTAC Signaling Pathway
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: CuAAC vs. SPAAC
Caption: A comparison of the general experimental workflows for PROTAC synthesis using CuAAC and SPAAC.
Logical Relationship: Choosing a Click Chemistry Reagent
Caption: A logical diagram to guide the selection of a click chemistry method for PROTAC synthesis.
Conclusion
Both CuAAC and SPAAC are powerful and versatile click chemistry reactions that have significantly advanced the field of PROTAC development. The choice between them is primarily dictated by the intended application. For in vitro synthesis and high-throughput screening where reaction speed is paramount, CuAAC with next-generation ligands like BTTES offers a fast and efficient solution with mitigated cytotoxicity. For in vivo studies and applications involving live cells, the catalyst-free nature of SPAAC makes it the superior and often necessary choice, despite potentially longer reaction times and higher reagent costs. By carefully considering the factors outlined in this guide, researchers can select the most appropriate click chemistry reagents to accelerate their PROTAC discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Application of BRD4-Targeting ByeTACs (Bypassing E-Ligase Targeting Chimeras) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Evaluating the Selectivity of Thalidomide-O-amido-PEG4-propargyl-Containing PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. The architecture of a PROTAC, comprising a warhead for target protein engagement, an E3 ligase ligand, and a connecting linker, is crucial to its efficacy and selectivity. This guide focuses on PROTACs incorporating the "Thalidomide-O-amido-PEG4-propargyl" moiety, a popular building block that recruits the Cereblon (CRBN) E3 ligase. While specific degradation data for a PROTAC containing this exact linker is not yet prevalent in publicly available literature, this guide provides a framework for its evaluation by comparing it with functionally similar PROTACs and detailing the necessary experimental protocols to ascertain its selectivity profile.
The linker in a PROTAC is a critical determinant of its success, influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] The this compound linker offers a polyethylene (B3416737) glycol (PEG) chain of a defined length, which imparts flexibility and can favorably modulate the physicochemical properties of the PROTAC.[3][4]
Understanding Selectivity in Thalidomide-Based PROTACs
The primary selectivity challenge for thalidomide-based PROTACs stems from the inherent activity of the thalidomide (B1683933) moiety itself. Thalidomide and its analogs are known to recruit not only the intended target protein but also a set of endogenous proteins known as "neosubstrates" to the CRBN E3 ligase, leading to their degradation.[5][6] Key neosubstrates of concern include the zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[5][6] Therefore, a thorough evaluation of any new thalidomide-containing PROTAC must include a proteome-wide analysis to identify and quantify these and other potential off-target degradation events.
Performance Comparison: A Framework for Evaluation
In the absence of specific data for a this compound-containing PROTAC, we present illustrative data from studies on PROTACs with similar structural motifs (i.e., thalidomide-based CRBN recruitment with PEG linkers) to provide a benchmark for comparison. The key metrics for evaluating performance are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Table 1: Illustrative Degradation Data for a BET-Targeting PROTAC with a Thalidomide-PEG Linker
| Protein | DC50 (nM) | Dmax (%) | Function |
| On-Target | |||
| BRD4 | 10 | >95 | Target Protein (Epigenetic Reader) |
| Known Off-Targets (Neosubstrates) | |||
| IKZF1 | 50 | ~90 | Transcription Factor |
| IKZF3 | 75 | ~85 | Transcription Factor |
| Potential Off-Targets (from Proteomics) | |||
| ZFP91 | >1000 | <20 | Zinc Finger Protein |
| Other Proteins | >1000 | Not Significant | Various |
Note: This data is representative and intended for illustrative purposes. Actual values will vary depending on the specific warhead, linker length, and cell line used.
Table 2: Comparison of Different Linker Classes in Thalidomide-Based PROTACs
| Linker Type | Representative DC50 (nM) | Representative Dmax (%) | Key Characteristics |
| PEG Linkers | 1-100 | >90 | Hydrophilic, flexible, can improve solubility. |
| Alkyl Chains | 10-500 | >85 | Hydrophobic, can enhance cell permeability. |
| Rigid Linkers | 5-250 | >90 | Can pre-organize the PROTAC for optimal ternary complex formation. |
Experimental Protocols
Accurate assessment of a PROTAC's selectivity relies on robust and well-controlled experiments. The following are detailed protocols for the two most critical assays: Western Blotting for targeted analysis and Quantitative Proteomics for a global, unbiased view.
Western Blotting for On-Target Degradation
This method is used to quantify the degradation of the target protein and known off-targets in a dose- and time-dependent manner.
Protocol:
-
Cell Seeding and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against the target protein, known off-targets (e.g., IKZF1, IKZF3), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Plot the degradation data to determine the DC50 and Dmax values.
-
Quantitative Proteomics for Global Selectivity Profiling
This mass spectrometry-based approach provides an unbiased, proteome-wide identification and quantification of protein degradation.
Protocol:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that achieves significant on-target degradation (e.g., 5x DC50) and a vehicle control for a specified time.
-
Harvest and lyse the cells as described in the Western Blotting protocol.
-
-
Protein Digestion and Labeling:
-
Quantify the protein concentration and digest the proteins into peptides using trypsin.
-
For multiplexed analysis, label the peptides from each condition with tandem mass tags (TMT).
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
-
Visualizing Key Processes and Workflows
To further clarify the concepts and procedures involved in evaluating the selectivity of this compound-containing PROTACs, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western Blot experimental workflow.
Caption: Logical relationship of PROTAC selectivity.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Thalidomide-O-amido-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal
The proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Thalidomide-O-amido-PEG4-propargyl, a compound utilized in the synthesis of PROTACs.[1][2][3][4] Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal process, consult the manufacturer-specific Safety Data Sheet (SDS) for this compound. An SDS for this compound is available from suppliers such as Fluorochem Ltd.[5] and BroadPharm[2]. In the absence of a specific SDS, treat the compound as a hazardous waste and follow the general guidelines outlined below.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in regular trash.[6]
-
Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
-
-
Container Selection and Labeling:
-
Solid Waste: Dispose of solid this compound in its original container if it is in good condition.[7][8] If the original container is compromised, transfer the waste to a new, compatible container with a secure, leak-proof screw-on cap.[7][9]
-
Contaminated Lab Supplies: Items such as gloves, absorbent paper, and pipette tips that are contaminated with the compound should be double-bagged in clear plastic bags for visual inspection by waste technicians.[7]
-
Labeling: Every waste container must be clearly labeled with a "Hazardous Waste" tag.[7][10] The label should include the chemical name ("this compound"), concentration, and the date when waste was first added to the container.[7]
-
-
Waste Segregation and Storage:
-
Store the hazardous waste container in a designated and properly labeled secondary container to contain any potential leaks or spills.[7] The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[7]
-
Segregate the waste from incompatible materials. For instance, keep it separate from acids, bases, and oxidizing agents.[9]
-
Store the waste in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.
-
-
Requesting Waste Collection:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically managed by the EH&S department.
-
Be aware of accumulation time limits. Hazardous waste must generally be collected within a specified timeframe, often 90 days from the start of accumulation.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving the use of this compound in the synthesis of PROTACs, please refer to relevant scientific literature and established laboratory procedures for click chemistry reactions involving alkyne groups.[1]
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's EH&S department for specific guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2496687-00-2 | BroadPharm [broadpharm.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. acs.org [acs.org]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Thalidomide-O-amido-PEG4-propargyl
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Thalidomide-O-amido-PEG4-propargyl. All personnel must adhere to these procedures to mitigate risks associated with this potent compound.
This compound is a chemical compound utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2][3][4][5][6]. As a derivative of thalidomide (B1683933), it should be handled with extreme caution, assuming it carries similar risks, including potential teratogenicity and cytotoxicity[7][8][9][10]. This guide will provide researchers, scientists, and drug development professionals with essential information for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Due to the hazardous nature of thalidomide and its derivatives, a comprehensive personal protective equipment (PPE) strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978)[11] | Prevents skin contact and absorption. The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the designated work area. |
| Eye Protection | Safety goggles with side shields or a full-face shield[12][13] | Protects eyes from splashes of liquids or airborne particles. |
| Body Protection | Disposable, back-fastening, low-permeability gown with long sleeves and tight-fitting cuffs[13] | Provides a barrier against contamination of clothing and skin. |
| Respiratory Protection | A fit-tested N95 or higher-level respirator[13] | Required when handling the compound in powdered form or when there is a risk of generating aerosols. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Prevents contamination of footwear and subsequent spread outside the laboratory. |
Operational Plan: Handling and Storage
All work with this compound, especially when handling the solid compound, must be performed in a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation[12].
Preparation and Handling:
-
Designate a specific area for handling the compound.
-
Before use, carefully inspect the container for any damage.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid generating dust.
-
Avoid eating, drinking, or smoking in areas where the compound is handled or stored[12].
Storage:
-
Store the compound in a clearly labeled, sealed container.
-
Keep it in a designated, secure, and well-ventilated area, away from incompatible materials[8].
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous cytotoxic waste[7][12].
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers, masks), contaminated labware (e.g., pipette tips, tubes), and any absorbent materials used for cleaning spills should be collected in a designated, leak-proof, and clearly labeled cytotoxic waste container[7].
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[8].
-
Sharps: Any contaminated sharps, such as needles or scalpels, must be placed in a designated cytotoxic sharps container[12].
Decontamination:
-
All non-disposable glassware and equipment that have come into contact with the compound must be decontaminated.
-
A typical decontamination procedure involves an initial rinse with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove the bulk of the residue, followed by washing with a laboratory-grade detergent and warm water, and a final rinse with purified water[12]. The initial solvent rinse must be collected as hazardous waste[12].
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of all hazardous waste containers[7]. Do not dispose of this compound or its contaminated materials in regular trash or down the drain[12].
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Cordon off the spill area to prevent entry[14].
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described in the table above[12].
-
Contain the Spill:
-
Clean-up:
-
Carefully collect all contaminated absorbent materials and any broken glass.
-
Place all collected materials into a designated cytotoxic waste container[7].
-
-
Decontaminate the Area:
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, and complete any necessary documentation.
Visual Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thalidomide-PEG4-Propargyl | E3 Ligase Ligand-Linker | TargetMol [targetmol.com]
- 4. This compound, 2496687-00-2 | BroadPharm [broadpharm.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent studies on the thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. halyardhealth.com [halyardhealth.com]
- 12. benchchem.com [benchchem.com]
- 13. ohsinsider.com [ohsinsider.com]
- 14. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
